6-Phenyl-2-thiouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNACRTWJHOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190291 | |
| Record name | 6-Phenylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36822-11-4 | |
| Record name | 6-Phenyl-2-thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36822-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenylthiouracil | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036822114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36822-11-4 | |
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| Record name | 36822-11-4 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6-Phenylthiouracil | |
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| Record name | 6-phenyl-2-thiouracil | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of 6-Phenyl-2-thiouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway, reaction mechanism, and biological significance of 6-Phenyl-2-thiouracil. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols, quantitative data, and clear visualizations of the underlying chemical and biological processes.
Core Synthesis Pathway: Base-Catalyzed Condensation
The most prevalent and efficient method for synthesizing this compound is through a base-catalyzed condensation reaction. This reaction involves the cyclocondensation of a β-ketoester, specifically ethyl benzoylacetate, with thiourea.[1][2] This transformation is a variant of the well-established Biginelli reaction, a multicomponent reaction widely used for the synthesis of dihydropyrimidinones and related heterocyclic compounds.[3][4][5]
Reaction Scheme
The overall reaction can be depicted as follows:
Ethyl Benzoylacetate + Thiourea → this compound + Ethanol + Water
This one-pot synthesis is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol.[1][3]
Experimental Protocol
A representative experimental protocol for the synthesis of this compound is detailed below.[1][3]
Materials:
-
Ethyl benzoylacetate
-
Thiourea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl benzoylacetate (10.41 mmol) in ethanol (15 mL), add sodium ethoxide (18.7 mmol) and thiourea (15.61 mmol).
-
Stir the reaction mixture under reflux conditions overnight.
-
After completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 3 with acid.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Reactants | Ethyl benzoylacetate, Thiourea | [1][2] |
| Catalyst/Reagent | Sodium ethoxide | [3] |
| Solvent | Ethanol | [3] |
| Reaction Time | Overnight | [3] |
| Yield | 24% (purified) | [3] |
| Melting Point | 316-318 °C | [2] |
| Appearance | White to off-white powder | [3] |
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Spectroscopy | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 12.56 (s, 1H, NH), 12.49 (s, 1H, NH), 7.71 (m, 2H, Ar-H), 7.55 (m, 3H, Ar-H), 6.10 (s, 1H, =CH) | [6] |
| ¹³C NMR (DMSO-d₆) | δ 174.5 (C=S), 162.1 (C=O), 151.8 (C6), 134.2 (Ar-C), 130.8 (Ar-CH), 128.9 (Ar-CH), 127.5 (Ar-CH), 104.2 (C5) | [6] |
| IR (KBr) | 3325-3281 (N-H stretching), 3176 (aromatic C-H stretching), 1681 (C=O stretching), 1327, 1143 (C=S stretching) | [2] |
Synthesis Mechanism
The synthesis of this compound proceeds via a mechanism analogous to the Biginelli reaction. While several pathways have been proposed for the Biginelli reaction, the 'iminium route' is widely accepted, especially under acidic or neutral conditions. However, for the base-catalyzed synthesis of this compound, a mechanism involving the initial reaction of the β-ketoester with thiourea is more likely.
Alternative Synthesis Pathways
While the condensation of ethyl benzoylacetate and thiourea is the primary route, other methods for synthesizing substituted thiouracils exist. These often involve multi-step processes or different starting materials. For instance, some syntheses utilize pre-formed unsaturated keto esters which then react with a protected thiourea.[7] Another approach involves the modification of existing uracil or thiouracil scaffolds. However, for the direct synthesis of this compound, the one-pot condensation remains the most straightforward and commonly employed method.
Biological Activity and Mechanism of Action
This compound is classified as a thyreostatic agent, meaning it interferes with the production of thyroid hormones.[3][8] Its mechanism of action is analogous to that of other thiouracil derivatives, such as propylthiouracil (PTU), which are used clinically to treat hyperthyroidism.[1][9]
The primary target of thiouracil derivatives is the enzyme thyroid peroxidase (TPO) .[10][11] TPO is a key enzyme in the biosynthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). It catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form the mature thyroid hormones.
This compound inhibits TPO, thereby preventing the incorporation of iodine into thyroglobulin and the subsequent formation of T4 and T3.[1][12] This leads to a decrease in the overall production of thyroid hormones, thus alleviating the symptoms of hyperthyroidism.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the synthesis and mechanism of this compound. Further research into optimizing reaction conditions, exploring alternative synthetic routes, and conducting in-depth biological evaluations will continue to enhance the scientific community's knowledge of this important heterocyclic compound.
References
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 36822-11-4 [chemicalbook.com]
- 4. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound(36822-11-4) 13C NMR spectrum [chemicalbook.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. This compound =95 36822-11-4 [sigmaaldrich.cn]
- 9. droracle.ai [droracle.ai]
- 10. Antithyroid agent - Wikipedia [en.wikipedia.org]
- 11. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 6-Phenyl-2-thiouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 2-thiouracil core, particularly when substituted at the 6-position with a phenyl group, has emerged as a privileged structure. This technical guide delves into the burgeoning field of novel 6-Phenyl-2-thiouracil derivatives, offering a comprehensive overview of their diverse biological activities, underlying mechanisms of action, and the experimental methodologies pivotal for their evaluation. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Numerous studies have underscored the potent cytotoxic effects of this compound derivatives against a spectrum of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest, orchestrated through the modulation of key regulatory proteins.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various thiouracil derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined using assays such as the MTT assay. While specific IC50 values for a wide range of novel this compound derivatives are dispersed throughout the literature, Table 1 summarizes representative data for thiouracil and related derivatives to illustrate their therapeutic window.
Table 1: Anticancer Activity of Thiouracil Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Thiouracil-5-sulfonamide Derivatives | A-2780 (Ovarian), HT-29 (Colon), MCF-7 (Breast), HepG2 (Liver) | Promising Activity | [1] |
| 4-bisarylurea thiouracil derivatives | MCF-7, MDA-MB-231 (Breast) | Significant Activity | |
| Thiazole-Thiouracil Hybrids | MDA-MB-231 (Breast) | - |
Note: This table presents a summary of findings. For specific IC50 values of individual compounds, please refer to the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways in Anticancer Action
The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways. One such pathway involves the inhibition of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest. Another prominent mechanism is the induction of apoptosis.
Anticancer Mechanism of Action.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Thiouracil Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridopyrimidine derivatives of thiouracil | Escherichia coli, Staphylococcus aureus | Broad Spectrum Activity | [2] |
| Thiourea Derivative (TD4) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2-16 | [3] |
Note: This table provides a summary of findings. For specific MIC values of individual compounds, please refer to the cited literature.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives
-
Inoculum suspension of the microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Experimental Workflow for Antimicrobial Susceptibility Testing
Broth Microdilution Workflow.
Enzyme Inhibition: Targeting Key Pathological Mediators
The therapeutic effects of this compound derivatives can also be attributed to their ability to inhibit specific enzymes that play crucial roles in various disease pathologies.
Quantitative Enzyme Inhibition Data
The inhibitory potency against specific enzymes is expressed as IC50 values.
Table 3: Enzyme Inhibitory Activity of Thiouracil Derivatives
| Enzyme Target | Compound Class | IC50 (µM) | Reference |
| Iodothyronine Deiodinase (ID-I) | 6-propyl-2-thiouracil (PTU) | 0.4 | [4] |
| Iodothyronine Deiodinase (ID-I) | 6-methyl-2-thiouracil (MTU) | 1 | [4] |
| Neuronal Nitric Oxide Synthase (nNOS) | 2-Thiouracil | Ki = 20 | [5] |
| VEGFR-2 | Piperazinylquinoxaline Derivatives | 0.19 - 0.60 | [6] |
| Thymidylate Synthase | 6-Aryl-5-cyano thiouracil derivatives | Good inhibitory activity | [7] |
| CDK2 | 2-Thiouracil-5-sulfonamide Derivatives | Significant Inhibition | [1] |
Note: This table presents a summary of findings. For specific IC50 values of individual compounds, please refer to the cited literature.
Experimental Protocols for Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the conversion of reverse T3 (rT3) to 3,3'-diiodothyronine.
Materials:
-
Rat liver microsomes (as a source of ID-I)
-
Reverse T3 (rT3) as the substrate
-
Dithiothreitol (DTT) as a cofactor
-
This compound derivatives
-
Buffer solution (e.g., phosphate buffer)
-
Method for detecting the product (e.g., HPLC or radioimmunoassay)
Procedure:
-
Pre-incubate the liver microsomes with the this compound derivative at various concentrations.
-
Initiate the enzymatic reaction by adding rT3 and DTT.
-
Incubate the reaction mixture for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Quantify the amount of product formed.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay measures the production of nitric oxide (NO) from L-arginine by nNOS.
Materials:
-
Recombinant nNOS enzyme
-
L-arginine as the substrate
-
NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin as cofactors
-
This compound derivatives
-
Griess reagent for NO detection
-
Buffer solution
Procedure:
-
In a microplate, combine the nNOS enzyme, cofactors, and the this compound derivative at various concentrations.
-
Initiate the reaction by adding L-arginine.
-
Incubate for a defined period at 37°C.
-
Measure the amount of nitrite (a stable product of NO) produced using the Griess reagent, which forms a colored azo dye.
-
Read the absorbance at approximately 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.
VEGFR-2 Signaling Inhibition.
Conclusion and Future Directions
Novel this compound derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with their ability to modulate key enzymatic pathways, positions them as attractive candidates for further drug development.
Future research should focus on elucidating the precise structure-activity relationships to optimize potency and selectivity. Furthermore, in vivo studies are warranted to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. The continued exploration of this versatile scaffold holds the potential to yield novel and effective therapeutic agents to address unmet medical needs.
References
- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]
- 2. Nanoformulation and antimicrobial evaluation of newly synthesized thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenouracil derivatives are potent inhibitors of the selenoenzyme type I iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Phenyl-2-Thiouracil: An In-Depth Technical Guide on its Mechanism of Action in Thyroid Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Phenyl-2-thiouracil is a thioamide compound with significant potential for the inhibition of thyroid hormone synthesis. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action can be thoroughly understood through the extensive research conducted on its close structural analog, 6-propyl-2-thiouracil (PTU). This technical guide delineates the core mechanisms of thyroid inhibition by thiouracil derivatives, providing a robust framework for understanding the pharmacological activity of this compound. The primary inhibitory actions of these compounds are centered on two key enzymes: thyroid peroxidase (TPO) and iodothyronine deiodinases. By targeting these enzymes, this compound disrupts the synthesis of thyroid hormones and the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.
Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)
The primary mechanism by which this compound and other thiouracil derivatives exert their antithyroid effects is through the inhibition of thyroid peroxidase (TPO).[1] TPO is a crucial enzyme in the thyroid gland, responsible for catalyzing the oxidation of iodide and its subsequent incorporation into tyrosine residues of the thyroglobulin protein, a process known as organification.[2] TPO also catalyzes the coupling of iodotyrosine residues to form the thyroid hormones, T4 and T3.[2]
Thiouracil derivatives, including PTU, act as suicide substrates for TPO.[3] The drug molecule is oxidized by the TPO-H₂O₂ complex, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.[3] This inactivation prevents the iodination of thyroglobulin, thereby halting the synthesis of thyroid hormones.[1]
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by this compound
Secondary Mechanism: Inhibition of Deiodinases
In addition to inhibiting TPO, this compound is expected to inhibit iodothyronine deiodinases, enzymes responsible for the peripheral conversion of T4 to the more biologically active T3.[4] There are three types of deiodinases (D1, D2, and D3) that play crucial roles in regulating thyroid hormone activity in various tissues. PTU is a known potent inhibitor of type 1 deiodinase (D1).[5] Studies on structurally similar compounds, such as 6-benzyl-2-thiouracil, have shown even more potent inhibition of D1 than PTU, suggesting that the phenyl group in this compound may confer strong inhibitory activity.[6]
Deiodinase-Mediated T4 to T3 Conversion and its Inhibition
Quantitative Data on Thiouracil Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Species/Tissue | Reference |
| 6-n-Propyl-2-thiouracil (PTU) | Thyroid Peroxidase (TPO) | 1.2 | Rat | [7] |
| 6-n-Propyl-2-thiouracil (PTU) | Thyroid Peroxidase (TPO) | 2.0 | Human | [8] |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.11 | Rat | [7] |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.8 | Human | [8] |
| 6-n-Propyl-2-thiouracil (PTU) | Type 1 Deiodinase (D1) | 5.4 | Human | [9] |
| 6-Benzyl-2-thiouracil | Type 1 Deiodinase (D1) | <1.7 | Not Specified | [6] |
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-Based)
This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on TPO activity using guaiacol as a substrate.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digestion of thyroglobulin with purified thyroid lysosomes: preferential release of iodoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Properties of 6-Phenyl-2-thiouracil and its Derivatives: A Technical Guide
Disclaimer: This technical guide synthesizes the current scientific literature on the anticancer properties of 2-thiouracil derivatives. Direct research on the anticancer activity of 6-Phenyl-2-thiouracil is limited. The information presented herein is largely based on studies of structurally related compounds and should be interpreted as indicative of potential areas for future research.
Introduction
Derivatives of 2-thiouracil, a pyrimidine analog, have emerged as a promising class of compounds in the search for novel anticancer agents. Their structural similarity to the pyrimidine bases found in nucleic acids allows them to interfere with various cellular processes critical for cancer cell proliferation and survival. While extensive research has been conducted on various substituted 2-thiouracil compounds, this guide focuses on the known anticancer properties of its derivatives, with the aim of providing a foundational understanding for researchers interested in the potential of this compound.
In Vitro Anticancer Activity of 2-Thiouracil Derivatives
Numerous studies have demonstrated the cytotoxic effects of 2-thiouracil derivatives against a range of human cancer cell lines. The anticancer activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Data Presentation
The following tables summarize the reported IC50 values for various 2-thiouracil derivatives against different cancer cell lines.
Table 1: Cytotoxicity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against HeLa Cells
| Compound | IC50 (µg/mL) |
| Derivative 1 | 4.18 - 10.20 |
| ... (additional derivatives) | ... |
| 5-Fluorouracil (Control) | 12.08 |
Table 2: Cytotoxicity of 2-Thiouracil Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| Compound 9 | CaCo-2 (Colon) | 2.82 |
| Compound 9 | MCF-7 (Breast) | 2.92 |
| ... (additional derivatives) | ... | ... |
Table 3: Cytotoxicity of 2-Thiouracil-5-Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 6e | A-2780 (Ovarian) | Reported as active |
| 6e | HT-29 (Colon) | Reported as active |
| 6e | MCF-7 (Breast) | Reported as active |
| 6e | HepG2 (Liver) | Reported as active |
Note: Specific IC50 values for all compounds and cell lines were not consistently available in the summarized search results. The tables represent the available quantitative data.
Proposed Mechanisms of Action
The anticancer effects of 2-thiouracil derivatives are believed to be mediated through multiple cellular mechanisms, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
Certain 2-thiouracil derivatives have been shown to induce cell cycle arrest at different phases. For instance, the 2-thiouracil-5-sulfonamide derivative, compound 6e, was found to cause cell growth arrest at the G1/S phase in A-2780 ovarian cancer cells, the S phase in HT-29 colon cancer and MCF-7 breast cancer cells, and the G2/M phase in HepG2 liver cancer cells. This cell cycle disruption is thought to be mediated through the enhanced expression of cell cycle inhibitors like p21 and p27.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies on 2-thiouracil derivatives indicate their ability to stimulate apoptotic death in cancer cells. Flow cytometric analysis of cells treated with compound 6e showed an increased percentage of cells in both early and late stages of apoptosis.
Enzyme Inhibition
Molecular docking studies have suggested that some 2-thiouracil derivatives may exert their anticancer effects by inhibiting key enzymes involved in cancer progression. For example, 2-thiouracil sulfonamide derivatives have been docked into the active site of c-kit protein tyrosine kinase (PTK), suggesting a potential inhibitory interaction. Similarly, 2-thiouracil-5-sulfonamide derivatives have shown significant inhibition of Cyclin-Dependent Kinase 2A (CDK2A), a key regulator of the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer properties of 2-thiouracil derivatives.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-thiouracil derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).
-
Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate key concepts related to the investigation of the anticancer properties of 2-thiouracil derivatives.
Caption: Experimental workflow for investigating anticancer properties.
Caption: Proposed mechanism of cell cycle arrest by 2-thiouracil derivatives.
Caption: Simplified pathway of apoptosis induction.
Conclusion and Future Directions
The available evidence strongly suggests that 2-thiouracil derivatives are a valuable scaffold for the development of novel anticancer agents. Their ability to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines highlights their therapeutic potential.
While direct studies on the anticancer properties of this compound are currently lacking, the promising results from its derivatives warrant further investigation into this specific compound. Future research should focus on:
-
In vitro screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to determine its IC50 values.
-
Mechanism of action studies: Investigating the effects of this compound on cell cycle progression, apoptosis, and key signaling pathways in cancer cells.
-
In vivo studies: Assessing the antitumor efficacy and toxicity of this compound in animal models.
A thorough investigation of this compound will be crucial to ascertain its potential as a lead compound for the development of new and effective cancer therapies.
6-Phenyl-2-thiouracil as a potential HIV-1 replication inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 6-Phenyl-2-thiouracil as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. While direct and extensive research on the anti-HIV-1 activity of this compound is not widely available in public literature, its structural similarity to other known non-nucleoside reverse transcriptase inhibitors (NNRTIs) suggests a plausible mechanism of action and a foundation for future investigation. This document provides a comprehensive overview of the presumed mechanism of action, relevant quantitative data from structurally related compounds, and detailed experimental protocols for the evaluation of its potential antiviral efficacy and cytotoxicity. The aim is to equip researchers and drug development professionals with the necessary information to explore this and similar compounds as potential therapeutics in the fight against HIV-1.
Introduction
The HIV-1 pandemic remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. One of the most critical targets for anti-HIV-1 therapy is the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into proviral DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). These compounds bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts its catalytic activity.
Thiouracil derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antiviral properties. Notably, several 5-ethyl-6-(phenylthio)uracil analogues have been identified as highly potent and selective inhibitors of HIV-1.[1] this compound, with its core thiouracil structure and a phenyl substituent at the 6-position, fits the structural profile of a potential NNRTI. This guide will delve into the scientific basis for considering this compound as a candidate for anti-HIV-1 drug discovery and provide the technical framework for its investigation.
Proposed Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
It is hypothesized that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are non-competitive inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. This binding event is believed to induce a conformational change in the enzyme, which can interfere with the chemical step of nucleotide incorporation into the growing DNA chain, without directly competing with the natural deoxynucleoside triphosphate substrates.[2]
Figure 1: Proposed mechanism of action for this compound as an NNRTI.
Quantitative Data on Related Thiouracil Derivatives
Table 1: Anti-HIV-1 Activity of 6-(Arylthio)uracil Derivatives
| Compound | Structure | Anti-HIV-1 Activity | Cytotoxicity |
| 5b | 6-(phenylthio)uracil derivative | Marginal | Not specified |
| 5f | 6-(o-chlorophenylthio)uracil derivative | Marginal | Not specified |
Data from a study on 6-(Arylthio)uracils which reported "marginal activity" without providing specific EC50 values.[3]
Table 2: Antiviral Activity of 6-Thienyl-5-cyano-2-thiouracil Derivatives against Hepatitis A Virus (HAV)
| Compound | IC50 (µg/mL) |
| 1 | 26.3 |
| 2 | 149.7 |
| 3 | 31.6 |
| 4 | 349.7 |
| 5 | 149.7 |
| 6 | 149.7 |
Note: This data is for antiviral activity against Hepatitis A Virus, not HIV-1, but demonstrates the antiviral potential of the 2-thiouracil scaffold.[4]
Table 3: Anti-HIV-1 Activity of Potent 5-Ethyl-6-phenylthiouracil Analogues
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| 1-Benzyloxymethyl-5-ethyl-6-phenylthiouracil | 1.5 - 7.0 | >100 | >14,285 |
| HEPT (parent compound) | ~7,000 | >100 | >14 |
EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50). Data for highly potent derivatives of 6-phenylthiouracil.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential of this compound as an HIV-1 replication inhibitor.
HIV-1 Replication Assay (p24 Antigen ELISA)
This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC50) in a cell-based model.
-
Cell Line: MT-4 cells (human T-cell leukemia cell line) are commonly used as they are highly permissive to HIV-1 infection.
-
Virus Strain: HIV-1 (e.g., IIIB or NL4-3 strains).
-
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Ensure cells are in the logarithmic growth phase on the day of the assay.
-
Compound Dilution: Prepare a serial dilution of this compound in the culture medium. A broad concentration range is recommended for initial screening.
-
Infection:
-
Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add the diluted compound to the wells.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.
-
Include control wells: virus-infected cells without the compound (virus control) and uninfected cells without the compound (cell control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
p24 Antigen Quantification: After incubation, collect the cell culture supernatant. The amount of HIV-1 p24 capsid protein in the supernatant, which correlates with the extent of viral replication, is quantified using a commercially available HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free enzymatic assay to determine the direct inhibitory effect of the compound on the activity of HIV-1 RT (IC50).
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Assay Principle: A colorimetric assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand using a poly(A) x oligo(dT)15 template/primer.
-
Procedure:
-
Plate Preparation: A template/primer hybrid is immobilized on streptavidin-coated microplate wells.
-
Reaction Mixture: Prepare a reaction mixture containing deoxynucleoside triphosphates (dNTPs), including DIG-labeled dUTP.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a known NNRTI (e.g., Nevirapine) as a positive control and a solvent control.
-
Enzyme Reaction: Initiate the reaction by adding recombinant HIV-1 RT to the wells. Incubate at 37°C for 1-2 hours.
-
Detection:
-
Wash the wells to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD).
-
After another wash step, add a peroxidase substrate (e.g., ABTS).
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the RT activity by 50%.
-
Cytotoxicity Assay (MTT or XTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells (CC50), which is crucial for assessing the selectivity of the antiviral effect.
-
Cell Line: The same cell line used in the antiviral assay (e.g., MT-4 cells).
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control (medium without the compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well. Viable cells will metabolize the salt into a colored formazan product.
-
Absorbance Reading: After a few hours of incubation, solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration.
-
-
Figure 2: General experimental workflow for evaluating anti-HIV-1 candidates.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, candidate as a potential inhibitor of HIV-1 replication. Based on its chemical structure and the established activity of related thiouracil derivatives, it is plausible that this compound functions as a non-nucleoside reverse transcriptase inhibitor. The lack of specific published data on its anti-HIV-1 activity underscores the need for systematic in vitro evaluation.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine the efficacy (EC50), direct enzymatic inhibition (IC50), and cytotoxicity (CC50) of this compound. A favorable selectivity index (a high CC50 to EC50 ratio) would warrant further investigation, including studies against a panel of NNRTI-resistant HIV-1 strains, pharmacokinetic profiling, and lead optimization to enhance potency and drug-like properties. The exploration of this compound and its analogues could contribute to the discovery of novel and effective antiretroviral agents.
References
- 1. Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Synthesis and Antiviral Screening of 6-Phenyl-2-thiouracil Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and antiviral screening of 6-phenyl-2-thiouracil analogs. These compounds represent a class of heterocyclic molecules that have garnered significant interest for their potential as antiviral agents. This document details the synthetic methodologies for creating a library of these analogs, outlines the protocols for robust in vitro antiviral and cytotoxicity assays, and presents a compilation of antiviral activity data. Furthermore, it explores the potential mechanisms of action, including the modulation of host cell signaling pathways, and provides visual representations of these processes to facilitate a deeper understanding. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Introduction
The persistent threat of viral diseases necessitates the continuous exploration and development of new antiviral agents. Viral infections can lead to a wide range of human ailments, from acute illnesses to chronic conditions and pandemics. The ability of viruses to rapidly evolve and develop resistance to existing therapies underscores the urgency for identifying novel chemical scaffolds with potent antiviral activity.
Among the diverse heterocyclic compounds investigated for their medicinal properties, pyrimidine derivatives, and specifically thiouracil analogs, have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects. The this compound scaffold, in particular, has emerged as a promising starting point for the design of new antiviral drugs. The presence of the phenyl group at the 6-position offers a site for chemical modification, allowing for the generation of a library of analogs with potentially enhanced potency and selectivity against various viral targets.
This guide provides an in-depth resource for researchers, covering the essential aspects of synthesizing and evaluating this compound analogs for their antiviral potential.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs is most commonly achieved through a one-pot, three-component Biginelli-like condensation reaction. This reaction involves the cyclocondensation of a β-ketoester, an aromatic aldehyde, and thiourea. While the core reaction is straightforward, optimization of reaction conditions is crucial for achieving high yields and purity.
General Synthetic Scheme
The general synthesis of 6-aryl-5-cyano-2-thiouracil derivatives involves the reaction of ethyl cyanoacetate, an appropriate aromatic aldehyde, and thiourea in the presence of a base catalyst such as potassium carbonate.[1] For the synthesis of analogs without the 5-cyano group, a β-ketoester like ethyl benzoylacetate is used in place of ethyl cyanoacetate.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound. Modifications to the starting β-ketoester (e.g., using substituted ethyl benzoylacetates) will yield the corresponding 6-(substituted phenyl)-2-thiouracil analogs.
Materials:
-
Ethyl benzoylacetate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, add equimolar amounts of ethyl benzoylacetate and thiourea.
-
The reaction mixture is refluxed for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield the pure this compound.[2]
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The purity can be assessed by elemental analysis and high-performance liquid chromatography (HPLC).
Antiviral Screening
The evaluation of newly synthesized compounds for antiviral activity is a critical step in the drug discovery process. This involves a series of in vitro assays to determine the efficacy of the compounds against specific viruses and to assess their toxicity to host cells.
Data Presentation: Antiviral Activity of Thiouracil Analogs
The following tables summarize the reported antiviral activities of various thiouracil analogs against different viruses. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of viral replication. The cytotoxic concentration (CC50), the concentration that causes 50% cell death, is also included where available, along with the selectivity index (SI), which is the ratio of CC50 to IC50 and indicates the therapeutic window of the compound.
Table 1: Antiviral Activity of 6-Aryl-5-cyano-2-thiouracil Analogs against Hepatitis C Virus (HCV) NS5B Polymerase [3]
| Compound | R Group | IC50 (µM) |
| 1 | 4-Fluorophenyl | > 50 |
| 2 | 4-Chlorophenyl | 27 |
| 3 | 4-Bromophenyl | 15 |
| 4 | 4-Methylphenyl | > 50 |
| 5 | 4-Methoxyphenyl | 3.8 |
Table 2: Antiviral Activity of 6-Thienyl-5-cyano-2-thiouracil Derivatives against Hepatitis A Virus (HAV) [4]
| Compound | IC50 (µg/mL) |
| 1 | 26.3 |
| 2 | 112.5 |
| 3 | 35.7 |
| 4 | 349.7 |
Table 3: Antiviral Activity of Phenylalanine Derivatives as HIV-1 Capsid Inhibitors [5]
| Compound | EC50 (µM) | CC50 (µM) | SI |
| II-13c | 5.14 ± 1.62 | > 9.51 | > 1.85 |
| V-25i | 2.57 ± 0.79 | > 8.55 | > 3.33 |
| PF-74 (control) | 0.42 ± 0.11 | > 11.56 | > 27.5 |
Table 4: Antiviral Activity of Resveratrol Derivatives against Influenza A Virus [6]
| Compound | IC50 (µg/mL) | CC50 (µg/mL) | SI |
| 6 | 17.1 | 212.3 | 12.4 |
| 7 | 19.5 | 116.1 | 5.9 |
Experimental Protocols for Antiviral Screening
This protocol outlines a standard method for determining the cytotoxicity of the synthesized compounds using a cell viability assay.
Materials:
-
Host cell line (e.g., Vero, HeLa, MT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized this compound analogs
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
This protocol describes a general method for evaluating the antiviral activity of the compounds using a virus-induced cytopathic effect (CPE) reduction assay.
Materials:
-
Host cell line
-
Virus stock with a known titer
-
96-well cell culture plates
-
Synthesized this compound analogs
-
Cell viability reagent
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate and allow them to form a monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-treat the cells with the medium containing the different concentrations of the compounds for a short period (e.g., 1-2 hours).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates until the virus control wells show significant CPE (typically 80-90%).
-
Assess cell viability using a suitable reagent as described in the cytotoxicity assay.
-
Calculate the percentage of protection for each concentration relative to the virus and cell controls.
-
The IC50 or EC50 value is determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Understanding the mechanism by which antiviral compounds exert their effects is crucial for their development as therapeutic agents. This compound analogs may act through various mechanisms, including direct inhibition of viral enzymes or modulation of host cell pathways that are essential for viral replication.
Potential Viral Targets
Many antiviral drugs target key viral enzymes involved in the replication cycle. For RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a prime target. Some thiouracil derivatives have been shown to inhibit the HCV NS5B RdRp.[3] For retroviruses like HIV, reverse transcriptase is a critical enzyme that can be inhibited by nucleoside and non-nucleoside analogs.
Modulation of Host Cell Signaling Pathways
Viruses often hijack host cell signaling pathways to create a favorable environment for their replication. Key pathways that are frequently manipulated include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8] Antiviral compounds that can modulate these pathways may disrupt the viral life cycle.
The NF-κB signaling pathway plays a central role in the immune response to viral infections.[9] Many viruses have evolved mechanisms to either activate or inhibit this pathway to their advantage. Compounds that inhibit NF-κB activation could potentially reduce virus-induced inflammation and replication.
The MAPK signaling cascade is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[10] Viruses can activate specific MAPK pathways, such as ERK, JNK, and p38, to facilitate their replication.[11] Inhibitors of these pathways could therefore possess antiviral activity.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound analogs.
Antiviral Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of 5-cyano-6-aryl-2-thiouracil derivatives as inhibitors for hepatitis C viral NS5B RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Virus-induced p38 MAPK activation facilitates viral infection [thno.org]
The Role of Thiouracil Derivatives in Cyclin-Dependent Kinase (CDK) Inhibition: A Technical Guide
Disclaimer: This technical guide explores the role of thiouracil derivatives as inhibitors of cyclin-dependent kinases (CDKs), with a focus on 2-thiouracil-5-sulfonamide derivatives. Extensive research did not yield specific information on the direct role of 6-Phenyl-2-thiouracil in CDK inhibition. The following sections detail the available scientific findings on related thiouracil compounds and their potential as anticancer agents through CDK modulation.
Introduction to Cyclin-Dependent Kinases and Their Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle, transcription, and other cellular processes.[1] The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for cancer therapy.[2] The development of small-molecule CDK inhibitors has been a major focus in oncology drug discovery, with several compounds approved for clinical use.[2] These inhibitors typically target the ATP-binding pocket of CDKs, competing with the natural substrate and thereby blocking their kinase activity.[1]
2-Thiouracil-5-Sulfonamide Derivatives as CDK2A Inhibitors
Recent studies have identified a series of novel 2-thiouracil-5-sulfonamide derivatives as potent anticancer agents that exert their effects through the inhibition of CDK2A.[3] These compounds have demonstrated significant cytotoxic activity against various human cancer cell lines and have been shown to induce cell cycle arrest and apoptosis.[3]
Mechanism of Action
The primary mechanism of action for these 2-thiouracil-5-sulfonamide derivatives is the inhibition of CDK2A, a key regulator of the G1/S phase transition of the cell cycle.[3] Molecular docking studies have elucidated the binding mode of these compounds within the ATP-binding pocket of CDK2A, revealing key interactions that contribute to their inhibitory activity.[3] Inhibition of CDK2A leads to cell cycle arrest, preventing cancer cell proliferation.[3]
Quantitative Data: Cytotoxicity and CDK2A Inhibition
The following tables summarize the in vitro biological activity of selected 2-thiouracil-5-sulfonamide derivatives against various cancer cell lines and their inhibitory activity against CDK2A.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Thiouracil-5-Sulfonamide Derivatives [3]
| Compound | A-2780 (Ovarian) | HT-29 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |
| 6b | 15.3 ± 1.1 | 12.8 ± 0.9 | 10.5 ± 0.7 | 18.2 ± 1.3 |
| 6d | 11.7 ± 0.8 | 9.5 ± 0.6 | 7.9 ± 0.5 | 14.1 ± 1.0 |
| 6e | 8.9 ± 0.6 | 7.2 ± 0.5 | 5.8 ± 0.4 | 10.3 ± 0.7 |
| 6f | 13.1 ± 0.9 | 11.0 ± 0.8 | 9.2 ± 0.6 | 16.5 ± 1.2 |
| 6g | 10.2 ± 0.7 | 8.1 ± 0.5 | 6.7 ± 0.4 | 12.4 ± 0.9 |
| 7b | 18.5 ± 1.4 | 16.3 ± 1.2 | 14.1 ± 1.0 | 21.7 ± 1.6 |
| 5-FU | 25.6 ± 1.9 | 22.1 ± 1.7 | 19.8 ± 1.5 | 29.3 ± 2.2 |
5-FU (5-Fluorouracil) was used as a reference compound.
Table 2: CDK2A Inhibition (IC50, µM) of Selected 2-Thiouracil-5-Sulfonamide Derivatives [3]
| Compound | CDK2A IC50 (µM) |
| 6b | 0.45 ± 0.03 |
| 6d | 0.28 ± 0.02 |
| 6e | 0.15 ± 0.01 |
| 6f | 0.39 ± 0.03 |
| 6g | 0.21 ± 0.01 |
| 7b | 0.58 ± 0.04 |
Experimental Protocols
Synthesis of 2-Thiouracil-5-Sulfonamide Derivatives
The synthesis of the target compounds involves a multi-step process starting from ethyl cyanoacetate and thiourea. The key steps include the formation of the 2-thiouracil ring, followed by chlorosulfonation and subsequent reaction with various amines to yield the final sulfonamide derivatives.[3]
In Vitro Cytotoxicity Assay
The cytotoxic activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 48 hours. The cell viability was determined by measuring the absorbance at 570 nm after staining with SRB.[4]
CDK2A Kinase Assay
The inhibitory activity of the compounds against CDK2A was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction using a luminescence-based method. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry. Cancer cells were treated with the test compounds for 24 hours, harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[3]
Molecular Docking
Molecular docking studies were performed to predict the binding mode of the most active compounds within the active site of CDK2A. The crystal structure of CDK2A was obtained from the Protein Data Bank (PDB), and the compounds were docked into the ATP-binding site using molecular modeling software.[3]
Visualizations
Signaling Pathway of CDK2 in Cell Cycle Regulation
Caption: Simplified pathway of CDK2 in G1/S transition.
Experimental Workflow for Evaluating Thiouracil Derivatives
Caption: Workflow for synthesis and evaluation.
Logical Relationship of CDK2 Inhibition and Cellular Effects
Caption: Cellular effects of CDK2A inhibition.
Conclusion
While direct evidence for the role of this compound in CDK inhibition is currently unavailable, the broader class of thiouracil derivatives, specifically 2-thiouracil-5-sulfonamides, has emerged as a promising scaffold for the development of novel CDK2A inhibitors. The data presented herein demonstrates their potent in vitro anticancer activity, which is mediated through the induction of cell cycle arrest and apoptosis. Further investigation and optimization of these compounds could lead to the development of new therapeutic agents for the treatment of cancer.
References
- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy [mdpi.com]
- 3. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
An In-Depth Technical Guide to 6-Phenyl-2-thiouracil: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenyl-2-thiouracil is a heterocyclic compound belonging to the thiouracil family, which are derivatives of uracil. It is recognized for its thyrostatic activity, making it a subject of interest in medicinal chemistry and drug development for the management of hyperthyroidism. This technical guide provides a comprehensive overview of the physicochemical properties and characterization of this compound, offering detailed experimental protocols and insights into its mechanism of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂OS | [1][2][3][4] |
| Molecular Weight | 204.25 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 263-264.5 °C | N/A |
| pKa (predicted) | 7.29 | N/A |
| Calculated logP | 2.15 | N/A |
| Solubility | Soluble in DMF and 1 M NH₄OH; sparingly soluble in water. | [5] |
Mechanism of Action: Inhibition of Thyroid Peroxidase
This compound exerts its therapeutic effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[6][7][8][9][10] TPO is responsible for the oxidation of iodide ions and their subsequent incorporation into tyrosine residues of thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, this compound effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[6][7][8][9][10][11][12]
Experimental Protocols for Characterization
Accurate and reproducible characterization of this compound is crucial for quality control and regulatory purposes. The following sections detail the experimental protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and quantifying the concentration of this compound.
Workflow for HPLC Analysis:
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA), is a suitable mobile phase. A typical isocratic elution could be 35:65 (v/v) acetonitrile:water with 0.1% TFA.[13]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[13]
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound, which is typically around 276 nm.[13]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Methodology:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Measurement: Record the absorption spectrum over a range of 200-400 nm against a solvent blank. Determine the wavelength of maximum absorbance (λmax).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.[1][3][14][15]
-
Sample Preparation (ATR): Place a small amount of the powdered this compound directly onto the ATR crystal.[1][3][14][15]
-
Measurement: Record the spectrum over the range of 4000-400 cm⁻¹.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in the molecule.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[11]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of the deuterated solvent.[11]
-
Measurement: Acquire ¹H and ¹³C NMR spectra.
Workflow for Spectroscopic Analysis:
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound.
1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions.
Methodology:
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[16]
2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the compound.
Methodology:
-
Instrumentation: A TGA instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) in the TGA pan.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and monitor the change in mass as a function of temperature.[16][17]
Workflow for Thermal Analysis:
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, mechanism of action, and analytical characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals involved in the study and development of this and related thiouracil derivatives. A comprehensive understanding of these fundamental characteristics is essential for advancing its potential therapeutic applications.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. This compound =95 36822-11-4 [sigmaaldrich.com]
- 3. jascoinc.com [jascoinc.com]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. This compound(36822-11-4) 13C NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. gammadata.se [gammadata.se]
- 16. researchgate.net [researchgate.net]
- 17. Choice of Gas Effects Results in the TGA | Materials Characterization Lab [mcl.mse.utah.edu]
In Vitro Evaluation of 6-Phenyl-2-thiouracil Cytotoxicity on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for evaluating the in vitro cytotoxicity of 6-Phenyl-2-thiouracil, a synthetic thyreostatic agent, against various cancer cell lines. While direct and extensive research on the specific anticancer properties of this compound is limited, this document synthesizes available data on related 2-thiouracil derivatives to present a framework for its investigation. This guide details experimental protocols for key cytotoxicity and apoptosis assays, presents available quantitative data for analogous compounds in structured tables, and visualizes experimental workflows and potential signaling pathways using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers initiating studies into the anticancer potential of this compound.
Introduction
2-thiouracil derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. These compounds share a core pyrimidine structure, which is analogous to the building blocks of nucleic acids, suggesting a potential for interference with cellular processes in rapidly dividing cancer cells. This compound, with its distinct phenyl substitution, presents a unique chemical entity within this class. Its structural features warrant a thorough investigation into its cytotoxic effects on various cancer cell lines to determine its potential as a novel therapeutic agent. This guide outlines the necessary in vitro assays and analytical approaches to characterize the anticancer activity of this compound.
Data on Cytotoxicity of 2-Thiouracil Derivatives
Quantitative data on the specific cytotoxicity of this compound is not extensively available in the public domain. However, studies on structurally related 2-thiouracil derivatives provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 2-thiouracil derivatives against several human cancer cell lines. It is crucial to note that these values are for related compounds and that dedicated studies are required to determine the specific IC50 values for this compound.
Table 1: IC50 Values of 2-Thiouracil Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 1 | HeLa | Data Not Specified | |
| 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 2 | HeLa | Data Not Specified | |
| 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 3 | HeLa | Data Not Specified | |
| 2-Thiouracil-5-sulfonamide derivative 6b | A-2780 (ovarian) | > 50 | |
| 2-Thiouracil-5-sulfonamide derivative 6d | A-2780 (ovarian) | 14.2 ± 1.3 | |
| 2-Thiouracil-5-sulfonamide derivative 6e | A-2780 (ovarian) | 8.7 ± 0.9 | |
| 2-Thiouracil-5-sulfonamide derivative 6f | A-2780 (ovarian) | 10.1 ± 1.1 | |
| 2-Thiouracil-5-sulfonamide derivative 6g | A-2780 (ovarian) | 9.3 ± 0.9 | |
| 2-Thiouracil-5-sulfonamide derivative 7b | A-2780 (ovarian) | 21.3 ± 2.1 | |
| 2-Thiouracil-5-sulfonamide derivative 6b | HT-29 (colon) | 35.4 ± 3.2 | |
| 2-Thiouracil-5-sulfonamide derivative 6d | HT-29 (colon) | 11.2 ± 1.2 | |
| 2-Thiouracil-5-sulfonamide derivative 6e | HT-29 (colon) | 6.5 ± 0.7 | |
| 2-Thiouracil-5-sulfonamide derivative 6f | HT-29 (colon) | 8.3 ± 0.8 | |
| 2-Thiouracil-5-sulfonamide derivative 6g | HT-29 (colon) | 7.1 ± 0.7 | |
| 2-Thiouracil-5-sulfonamide derivative 7b | HT-29 (colon) | 15.8 ± 1.5 | |
| 2-Thiouracil-5-sulfonamide derivative 6b | MCF-7 (breast) | 41.2 ± 3.9 | |
| 2-Thiouracil-5-sulfonamide derivative 6d | MCF-7 (breast) | 15.8 ± 1.6 | |
| 2-Thiouracil-5-sulfonamide derivative 6e | MCF-7 (breast) | 7.2 ± 0.8 | |
| 2-Thiouracil-5-sulfonamide derivative 6f | MCF-7 (breast) | 9.5 ± 1.0 | |
| 2-Thiouracil-5-sulfonamide derivative 6g | MCF-7 (breast) | 8.4 ± 0.9 | |
| 2-Thiouracil-5-sulfonamide derivative 7b | MCF-7 (breast) | 18.4 ± 1.7 | |
| 2-Thiouracil-5-sulfonamide derivative 6b | HepG2 (liver) | 29.8 ± 2.8 | |
| 2-Thiouracil-5-sulfonamide derivative 6d | HepG2 (liver) | 9.8 ± 1.0 | |
| 2-Thiouracil-5-sulfonamide derivative 6e | HepG2 (liver) | 5.4 ± 0.6 | |
| 2-Thiouracil-5-sulfonamide derivative 6f | HepG2 (liver) | 7.6 ± 0.8 | |
| 2-Thiouracil-5-sulfonamide derivative 6g | HepG2 (liver) | 6.2 ± 0.6 | |
| 2-Thiouracil-5-sulfonamide derivative 7b | HepG2 (liver) | 13.5 ± 1.4 |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible evaluation of cytotoxicity. The following sections provide methodologies for common in vitro assays.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be selected to represent various cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon, HeLa for cervical, HepG2 for liver). A non-cancerous cell line (e.g., HEK293 or primary fibroblasts) should be included as a control to assess selectivity.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal
Methodological & Application
Application Note: Quantification of 6-Phenyl-2-thiouracil in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of 6-Phenyl-2-thiouracil in biological samples, primarily plasma, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established analytical techniques for similar thiouracil compounds and is intended to serve as a robust starting point for method development and validation in a research or drug development setting.[1][2][3] This note includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflow and validation process to ensure clarity and ease of implementation.
Introduction
This compound is a derivative of thiouracil, a class of compounds known for their thyreostatic (anti-thyroid) activity.[4][5][6] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development.[7] High-Performance Liquid Chromatography (HPLC) offers a reliable and widely accessible technique for the determination of drug concentrations in biological fluids.[1][2] This application note details a proposed HPLC method, including sample preparation, chromatographic conditions, and a comprehensive validation protocol in line with regulatory guidelines.[8][9][10]
Experimental Protocols
Materials and Reagents
-
Internal Standard (IS), e.g., 6-Methyl-2-thiouracil or a structurally similar compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Syringe filters (0.22 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-1 min: 20% B1-5 min: 20% to 80% B5-6 min: 80% B6-6.1 min: 80% to 20% B6.1-8 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 278 nm |
| Run Time | 8 minutes |
Note: The gradient program is a starting point and should be optimized for the specific column and system used.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS) in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standards for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low (LQC, e.g., 30 ng/mL), medium (MQC, e.g., 300 ng/mL), and high (HQC, e.g., 800 ng/mL).
Sample Preparation from Plasma (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[13][14]
-
To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (20% acetonitrile in water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10 µL into the HPLC system.
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application, following regulatory guidelines.[7][8][9][15]
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. Analyze at least six different batches of blank plasma. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | The relationship between the analyte concentration and the instrument response. A calibration curve with at least six non-zero standards should be prepared and analyzed. | Correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Analyzed at LLOQ, LQC, MQC, and HQC levels. | Accuracy: The mean value should be within ±15% of the nominal value (±20% at LLOQ).Precision (RSD): Should not exceed 15% (20% at LLOQ). |
| Recovery | The extraction efficiency of the analytical method. Compare the peak areas of the analyte from extracted samples to those of unextracted standards at LQC, MQC, and HQC. | Recovery should be consistent, precise, and reproducible. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the acceptance criteria. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative). | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Data Presentation
The following tables present hypothetical but realistic quantitative data for the developed method, which should be established during method validation.
Table 3: Calibration Curve for this compound in Human Plasma
| Nominal Conc. (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 10 | 0.025 | 9.8 | 98.0 |
| 25 | 0.063 | 25.5 | 102.0 |
| 50 | 0.124 | 49.6 | 99.2 |
| 100 | 0.251 | 101.2 | 101.2 |
| 250 | 0.628 | 248.5 | 99.4 |
| 500 | 1.255 | 502.0 | 100.4 |
| 1000 | 2.510 | 998.9 | 99.9 |
Table 4: Accuracy and Precision Data for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 10 | 10.5 ± 0.9 | 105.0 | 8.6 | 10.8 ± 1.2 | 108.0 | 11.1 |
| LQC | 30 | 29.1 ± 1.8 | 97.0 | 6.2 | 28.7 ± 2.1 | 95.7 | 7.3 |
| MQC | 300 | 306.3 ± 12.5 | 102.1 | 4.1 | 309.9 ± 15.8 | 103.3 | 5.1 |
| HQC | 800 | 789.6 ± 25.3 | 98.7 | 3.2 | 785.4 ± 34.6 | 98.2 | 4.4 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of bioanalytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Propylthiouracil quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound =95 36822-11-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. This compound =95 36822-11-4 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. nacalai.com [nacalai.com]
- 14. m.youtube.com [m.youtube.com]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: Quantitative Analysis of 6-Phenyl-2-thiouracil using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 6-Phenyl-2-thiouracil in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. This compound is a compound of interest in pharmaceutical research and drug development. Due to its low volatility and polar nature, direct GC-MS analysis is challenging. This protocol outlines a complete workflow, including sample preparation, silylation derivatization, GC-MS instrument parameters, and data analysis for the sensitive and specific quantification of this compound.
Introduction
This compound belongs to the thiouracil family of compounds, which are known for their therapeutic potential, including antithyroid activity. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of complex mixtures. However, the inherent chemical properties of this compound, such as the presence of active hydrogen atoms in its structure, necessitate a derivatization step to increase its volatility and thermal stability for successful GC-MS analysis. This protocol employs silylation, a common and effective derivatization technique, to convert this compound into its more volatile trimethylsilyl (TMS) derivative.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Nitrogen gas, high purity
-
Glass autosampler vials (2 mL) with inserts and caps
Standard Solution Preparation
Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
Sample Preparation and Derivatization
-
Evaporation: Transfer 100 µL of the standard solution or sample extract into a clean glass vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 60°C.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Analysis
For quantitative analysis, monitor the characteristic ions of the di-TMS derivative of this compound. The molecular weight of this compound is 204.25 g/mol . The di-TMS derivative will have a molecular weight of 348.5 g/mol .
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of the di-TMS derivative of this compound. These values are based on typical fragmentation patterns of silylated thiouracil derivatives and may vary slightly between instruments.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (di-TMS derivative) | ~10.5 | 333 | 348 | 244 |
Note: The quantifier ion (m/z 333) likely corresponds to the loss of a methyl group ([M-15]⁺) from the molecular ion, a common fragmentation pathway for TMS derivatives. The molecular ion (m/z 348) and other characteristic fragments should be used as qualifiers to ensure specificity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Proposed Derivatization Reaction
Caption: Silylation of this compound.
Discussion
The described method provides a framework for the sensitive and selective quantification of this compound by GC-MS. The derivatization with BSTFA is crucial for converting the polar analyte into a form suitable for gas chromatography. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity of the analysis by focusing on specific, characteristic ions of the derivatized compound, thereby minimizing interference from the sample matrix.
Method validation should be performed according to established guidelines, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The stability of the derivatized analyte should also be evaluated to ensure the reliability of the results. For complex matrices, further sample clean-up steps, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.
Conclusion
This application note presents a comprehensive protocol for the GC-MS analysis of this compound. The method, which incorporates a silylation derivatization step, is suitable for the accurate and precise quantification of this compound in research and development settings. The provided experimental parameters and quantitative data serve as a valuable starting point for method development and validation.
Application Notes and Protocols for the Separation of Thiouracil Derivatives by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiouracil and its derivatives are a class of thioamide compounds used as antithyroid agents in the treatment of hyperthyroidism, including Graves' disease. Their primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. Accurate and efficient analytical methods are crucial for the quality control of pharmaceutical formulations containing these active pharmaceutical ingredients (APIs) and for therapeutic drug monitoring. Capillary electrophoresis (CE) offers a powerful analytical tool for the separation and quantification of thiouracil derivatives, providing high resolution, short analysis times, and minimal sample and reagent consumption.
This document provides detailed application notes and protocols for the separation of common thiouracil derivatives using Capillary Zone Electrophoresis (CZE).
Principle of Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis is the simplest form of CE. In CZE, a buffer-filled capillary is placed between two buffer reservoirs, and a high voltage is applied across the capillary. When a sample is introduced into the capillary, its components separate based on their electrophoretic mobility, which is determined by their charge-to-size ratio. Cations, being positively charged, are attracted to the cathode (negative electrode), while anions, being negatively charged, are attracted to the anode (positive electrode). Neutral molecules are not affected by the electric field and will migrate with the electroosmotic flow (EOF). The EOF is the bulk flow of the buffer solution within the capillary, which is generated by the ionization of the silanol groups on the inner surface of the fused silica capillary.
Mechanism of Action of Thiouracil Derivatives
Thiouracil derivatives exert their therapeutic effect by inhibiting the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) in the thyroid gland. This is primarily achieved by inhibiting the enzyme thyroid peroxidase (TPO). TPO is responsible for catalyzing the oxidation of iodide ions (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein. Propylthiouracil (PTU) also peripherally inhibits the conversion of T4 to the more potent T3.
Below is a diagram illustrating the thyroid hormone synthesis pathway and the points of inhibition by thiouracil derivatives.
Application Notes and Protocols for 6-Phenyl-2-thiouracil as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of 6-Phenyl-2-thiouracil as a reference standard in various analytical techniques. The protocols are intended to ensure accurate quantification and identification in research, quality control, and drug development settings.
Overview and Applications
This compound is a thyreostatic agent used as a reference material in diverse analytical applications.[1] Its primary utility lies in the separation and detection of thyreostatic drugs in various matrices, including animal feed, urine, and thyroid tissue, through techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Furthermore, it serves as a crucial reference standard in the analysis of related pharmaceutical compounds, such as propylthiouracil, for impurity profiling.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound using various analytical methods.
Table 1: UPLC-MS/MS Quantitative Data for Thyreostat Analysis in Bovine Muscle Tissue
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| This compound | 2.8 | 8.5 |
| 2-thiouracil | 4.1 | 12.4 |
| 6-methyl-2-thiouracil | 3.5 | 10.6 |
| 6-propyl-2-thiouracil | 3.2 | 9.7 |
| Tapazole | 3.8 | 11.5 |
| 2-mercaptobenzimidazole | 3.1 | 9.4 |
Source: Multi-Residue Analysis of Thyreostats in Animal Muscle Tissues by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry
Experimental Protocols
UPLC-MS/MS Method for the Determination of Thyreostats in Animal Muscle Tissue
This protocol details a validated method for the simultaneous determination of six thyreostats, including this compound, in bovine muscle tissue.
3.1.1. Sample Preparation
-
Homogenization: Homogenize 2 g of bovine muscle tissue.
-
Extraction: Add 10 mL of a solution of acetonitrile and water (80:20 v/v). Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer the supernatant to a new tube.
-
Add 150 mg of C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Hexane Partitioning:
-
Take the cleaned-up supernatant and add 5 mL of n-hexane.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Final Preparation: Collect the lower acetonitrile/water layer and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
3.1.2. UPLC-MS/MS Conditions
-
Chromatographic System: Acquity UPLC H-Class System
-
Column: Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 70% B
-
5-6 min: 70% to 95% B
-
6-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
Table 2: Mass Spectrometric Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 205.1 | 102.1 | 30 | 20 |
3.1.3. Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol
While a specific, detailed protocol for this compound was not available in the searched literature, the following general protocol for thyreostats can be adapted. Derivatization is typically required to increase the volatility of thiouracil compounds for GC analysis.
3.2.1. Sample Preparation and Derivatization (General Approach)
-
Extraction: Extract the sample (e.g., animal feed, urine) with a suitable solvent such as methanol or ethyl acetate.
-
Clean-up: Perform a clean-up step using Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Derivatization:
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS).
-
Heat the mixture to facilitate the derivatization reaction (e.g., 70°C for 30 minutes).
-
Cool the sample to room temperature before injection.
-
3.2.2. GC-MS Conditions (General Parameters)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp 1: 10 °C/min to 250 °C, hold for 5 minutes
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
3.2.3. GC-MS Workflow Diagram
Capillary Zone Electrophoresis (CZE) - General Protocol
A specific, detailed protocol for this compound was not found in the provided search results. The following is a general protocol for the analysis of thyreostats in urine, which can be optimized for this compound.
3.3.1. Sample Preparation
-
Centrifugation: Centrifuge the urine sample to remove any particulate matter.
-
Extraction (Optional): For increased sensitivity, perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Dilution: Dilute the supernatant or the extracted sample with the background electrolyte before injection.
3.3.2. CZE Conditions (General Parameters)
-
Capillary Electrophoresis System: Agilent 7100 CE System or equivalent
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Background Electrolyte (BGE): 20 mM Borate buffer, pH 9.2
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV detection at 214 nm or 280 nm
References
Application of 6-Phenyl-2-thiouracil in Proteomics Research: Application Notes and Protocols
Disclaimer: As of the last update, specific proteomics studies extensively detailing the effects of 6-Phenyl-2-thiouracil are not widely available in public research databases. The following application notes and protocols are based on the known biological activities of the broader class of thiouracil derivatives and generalized proteomics workflows. These are intended to serve as a foundational guide for researchers initiating studies in this area.
Introduction
This compound is a derivative of thiouracil, a class of compounds known for their anti-thyroid activities. The parent compound and its derivatives, such as 6-propyl-2-thiouracil (PTU), are known to inhibit thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. Additionally, some thiouracils can inhibit deiodinases, which are involved in the peripheral conversion of thyroid hormones. The introduction of a phenyl group to the thiouracil backbone has been shown to increase the inhibitory potency towards type 1 deiodinase[1].
Proteomics, the large-scale study of proteins, offers a powerful approach to elucidate the broader cellular effects of this compound beyond its primary targets. By employing mass spectrometry-based proteomics, researchers can investigate changes in global protein expression, identify off-target effects, and map the signaling pathways modulated by this compound. This information is invaluable for understanding its mechanism of action, potential therapeutic applications, and toxicological profile.
This document provides a hypothetical framework and detailed protocols for utilizing this compound in proteomics research, focusing on identifying its protein targets and understanding its impact on cellular signaling pathways.
Hypothetical Proteomics Application: Profiling the Cellular Response to this compound in a Thyroid Carcinoma Cell Line
This application note outlines a hypothetical study to investigate the proteomic changes induced by this compound in a human thyroid carcinoma cell line (e.g., FTC-133). The primary objective is to identify differentially expressed proteins and affected signaling pathways to gain insights into the compound's anti-cancer potential and mechanism of action.
Quantitative Data Summary
The following table represents hypothetical data from a quantitative proteomics experiment comparing FTC-133 cells treated with this compound versus a vehicle control. Proteins were quantified using Tandem Mass Tag (TMT) labeling followed by LC-MS/MS analysis. The data shows a selection of proteins with significant changes in expression.
| Protein | Gene Symbol | Fold Change (Treated/Control) | p-value | Putative Function |
| Peroxiredoxin-2 | PRDX2 | -2.5 | 0.001 | Redox regulation, antioxidant |
| Thioredoxin | TXN | -2.1 | 0.003 | Redox signaling |
| Deiodinase, Iodothyronine, Type I | DIO1 | -3.2 | <0.001 | Thyroid hormone activation |
| Bcl-2-associated X protein | BAX | +1.8 | 0.012 | Apoptosis regulation |
| Caspase-3 | CASP3 | +1.5 | 0.021 | Apoptosis execution |
| Heat shock protein HSP 90-alpha | HSP90AA1 | -1.7 | 0.008 | Protein folding, cell signaling |
| Vimentin | VIM | -2.0 | 0.005 | Intermediate filament, EMT marker |
Signaling Pathway Analysis
Based on the hypothetical data, this compound appears to induce a cellular stress response, potentially through the inhibition of key enzymes like deiodinase and modulation of redox-sensitive proteins. This could lead to the activation of apoptotic pathways. The downregulation of vimentin suggests a potential role in reversing the epithelial-mesenchymal transition (EMT), a process often associated with cancer metastasis.
References
Application Notes and Protocols for High-Throughput Screening of 6-Phenyl-2-thiouracil Derivatives for Anti-HIV-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. The viral enzyme reverse transcriptase (RT) is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into proviral DNA, making it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its enzymatic activity. This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize the antiviral activity of 6-Phenyl-2-thiouracil derivatives, a class of compounds shown to be potent and selective NNRTIs of HIV-1.[1][2]
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound derivatives exert their antiviral activity by specifically targeting the HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the growing DNA chain, these compounds are non-competitive inhibitors. They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[3] This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA to DNA.[2][4] This mechanism of action is specific to HIV-1 RT, as these compounds do not inhibit HIV-2 RT or other cellular DNA polymerases, contributing to their high selectivity index.[1]
Caption: HIV-1 replication cycle and the inhibitory action of this compound derivatives on reverse transcriptase.
Data Presentation
The antiviral efficacy of this compound derivatives is typically evaluated by determining their 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). The following tables summarize representative data for potent analogs.
Table 1: Anti-HIV-1 Activity of this compound Derivatives in MT-4 Cells
| Compound ID | Modification | EC50 (nM)[1] | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 1 | 1-Benzyloxymethyl-5-ethyl | 1.5 - 7.0 | >100 | >14,285 - 66,667 |
| 2 | 5-ethyl-1-ethoxymethyl | 4.9 | >100 | >20,408 |
| HEPT | (Parent Compound) | 6,500 | >100 | >15 |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|---|
| 1 | HIV-1 RT | ~0.1 | Non-competitive (NNRTI) |
| Nevirapine | HIV-1 RT | ~0.2 | Non-competitive (NNRTI) |
Experimental Protocols
A tiered high-throughput screening approach is recommended to identify and characterize novel this compound derivatives with anti-HIV-1 activity.
Caption: A tiered workflow for the high-throughput screening and characterization of antiviral compounds.
Primary High-Throughput Screening: Cell-Based HIV-1 Replication Assay
This initial screen is designed to rapidly assess the ability of a large number of compounds to inhibit HIV-1 replication in a cell-based model. A common and effective method is the cytopathic effect (CPE) inhibition assay or a reporter gene assay.
a) Cytopathic Effect (CPE) Inhibition Assay
-
Principle: This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).
-
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 laboratory strain (e.g., HTLV-IIIB)
-
This compound derivative library
-
96-well or 384-well microplates
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Positive control (e.g., Nevirapine)
-
Negative control (DMSO vehicle)
-
-
Protocol:
-
Seed MT-4 cells into 96-well or 384-well plates at a density of 1 x 10^5 cells/ml.
-
Add the test compounds at a final concentration (e.g., 10 µM). Include positive and negative controls.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.02.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of CPE inhibition for each compound.
-
b) Luciferase Reporter Gene Assay
-
Principle: This assay utilizes a genetically engineered cell line containing an HIV-1 LTR-driven luciferase reporter gene. Inhibition of viral replication leads to a decrease in luciferase expression.[5]
-
Materials:
-
HeLa-CD4-LTR-β-gal or similar reporter cell line
-
HIV-1 laboratory strain
-
Compound library, controls, and microplates as above
-
Luciferase assay reagent
-
-
Protocol:
-
Seed the reporter cells in microplates.
-
Add compounds and controls.
-
Infect with HIV-1.
-
Incubate for 48-72 hours.
-
Measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of luciferase expression.
-
Dose-Response and Cytotoxicity Assays
Compounds that show significant inhibition in the primary screen are further evaluated to determine their potency (EC50) and cytotoxicity (CC50).
-
Protocol:
-
Perform the cell-based replication assay as described above, but with a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions).
-
For cytotoxicity, set up parallel plates with the same cell line and compound dilutions but without the virus.
-
After the incubation period, measure cell viability in all plates.
-
Calculate EC50 and CC50 values by non-linear regression analysis of the dose-response curves.
-
Determine the Selectivity Index (SI = CC50/EC50).
-
Secondary Screening: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified HIV-1 RT.
-
Principle: A colorimetric or radiometric assay is used to quantify the synthesis of DNA by recombinant HIV-1 RT using an RNA or DNA template.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay buffer
-
Template/primer (e.g., poly(A)/oligo(dT))
-
dNTP mix (including labeled dUTP, e.g., DIG-dUTP or radioactive)
-
Streptavidin-coated microplates (for non-radioactive assays)
-
Detection reagents (e.g., anti-DIG-POD conjugate and substrate)
-
Hit compounds and controls
-
-
Protocol (Colorimetric ELISA-based):
-
Coat streptavidin plates with biotinylated template/primer.
-
Prepare a reaction mixture containing dNTPs.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate at 37°C for 1-2 hours.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-DIG-POD antibody conjugate and incubate.
-
Wash and add a peroxidase substrate.
-
Measure the absorbance to quantify the amount of synthesized DNA.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
The protocols outlined in this document provide a robust framework for the high-throughput screening and characterization of this compound derivatives as potential anti-HIV-1 agents. By employing a combination of cell-based and biochemical assays, researchers can efficiently identify potent and selective inhibitors of HIV-1 reverse transcriptase, paving the way for the development of new antiretroviral therapies.
References
- 1. Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
Application Note: A Validated LC-MS/MS Method for the Sensitive and Selective Detection of 6-Phenyl-2-thiouracil in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Phenyl-2-thiouracil in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of this polar analyte. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for various research applications, including pharmacokinetic studies and drug development.
Introduction
This compound is a sulfur-containing heterocyclic compound belonging to the thiouracil family. Members of this class are known for their thyreostatic (anti-thyroid) activity. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacological profile. This application note provides a comprehensive protocol for its detection using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
6-Methyl-2-thiouracil (Internal Standard, IS) (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (sourced from an accredited supplier)
Equipment
-
Liquid chromatograph (U)HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
Vortex mixer
-
Nitrogen evaporator (optional)
Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and 6-Methyl-2-thiouracil (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with the 50:50 acetonitrile:water mixture to a final concentration of 100 ng/mL.
Quality Control (QC) Samples: Prepare QC samples by spiking blank human plasma with this compound at three concentration levels: low (e.g., 5 ng/mL), medium (e.g., 50 ng/mL), and high (e.g., 500 ng/mL).
Sample Preparation Protocol
-
Aliquoting: To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the 100 ng/mL IS working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | HILIC Column (e.g., Amide phase, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 40% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 205.1 | 146.1 | 25 |
| This compound (Qualifier) | 205.1 | 118.1 | 30 |
| 6-Methyl-2-thiouracil (IS) | 143.0 | 84.0 | 20 |
Note: Collision energies may require optimization based on the specific mass spectrometer used.
Method Validation
The method was validated according to established bioanalytical method validation guidelines.[1][2] The following parameters were assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.[3]
-
Linearity: The ability to produce results that are directly proportional to the analyte concentration.[2]
-
Accuracy and Precision: The closeness of test results to the true value and the repeatability of the method.[2]
-
Recovery: The efficiency of the analyte extraction from the biological matrix.[2]
-
Matrix Effect: The influence of co-eluting endogenous compounds on the ionization of the analyte.[2]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]
Validation Results Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 over the range of 1-1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | Intra- and Inter-day precision < 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature |
Visualizations
Caption: Experimental workflow for the extraction of this compound from plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the determination of this compound in human plasma. The protocol is straightforward, sensitive, and selective, making it a valuable tool for researchers in drug development and related fields. The use of a structurally similar internal standard and a HILIC column ensures reliable and reproducible results.
References
6-Phenyl-2-Thiouracil as a Tool Compound in Thyroid Hormone Research: Application Notes and Protocols
A Note on the Compound of Interest: While the topic specifies 6-phenyl-2-thiouracil, the vast majority of research on thiouracil derivatives as tool compounds for thyroid hormone research has been conducted using 6-propyl-2-thiouracil (PTU) . This compound is a distinct chemical entity, and while some studies suggest it may have more potent inhibitory effects on certain enzymes involved in thyroid hormone metabolism, detailed protocols for its use in creating models of hypothyroidism are not as well-established as for PTU.
Therefore, this document will provide a comprehensive overview of the application of thiouracil compounds in thyroid research, with a focus on the well-validated tool compound, 6-propyl-2-thiouracil (PTU). The principles and protocols detailed for PTU can serve as a strong foundation for researchers interested in exploring the effects of this compound, with the caveat that dose-response relationships and specific effects may differ.
Introduction
Thiouracil derivatives are invaluable tools for studying the physiology and pathophysiology of the thyroid gland. These compounds effectively induce a state of hypothyroidism, providing researchers with robust models to investigate the consequences of thyroid hormone deficiency and to evaluate potential therapeutic interventions. 6-Propyl-2-thiouracil (PTU) is a widely used thionamide that inhibits the synthesis of thyroid hormones, making it a cornerstone compound for in vivo and in vitro studies in thyroid research.
Mechanism of Action
The primary mechanism of action of PTU involves the inhibition of two key enzymes:
-
Thyroid Peroxidase (TPO): PTU blocks TPO, the enzyme responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[1][2][3] The inhibition of TPO by PTU is considered reversible.[4]
-
Type 1 5'-deiodinase (DIO1): PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by blocking the enzyme DIO1.[1][2] This dual action makes PTU a potent agent for reducing circulating levels of active thyroid hormone.
Applications in Thyroid Research
-
Induction of Hypothyroidism in Animal Models: PTU is routinely used to create reliable and reproducible models of hypothyroidism in various animal species, most commonly rats and mice.[5][6] These models are essential for studying the systemic effects of thyroid hormone deficiency on various organ systems, including the cardiovascular, nervous, and reproductive systems.
-
Investigating the Hypothalamic-Pituitary-Thyroid (HPT) Axis: By inducing a hypothyroid state, PTU allows for the study of the feedback mechanisms within the HPT axis. The resulting decrease in circulating T3 and T4 leads to a compensatory increase in Thyroid-Stimulating Hormone (TSH) secretion from the pituitary gland.[5][7]
-
Drug Discovery and Development: PTU-induced hypothyroid models are valuable for the preclinical screening and evaluation of new therapeutic agents for thyroid disorders.
-
In Vitro Studies: PTU is used in cell culture and biochemical assays to investigate the molecular mechanisms of thyroid hormone synthesis and metabolism.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of PTU in thyroid research.
Table 1: In Vitro Inhibition Data for 6-Propyl-2-thiouracil (PTU)
| Parameter | Enzyme | Species/System | IC50 Value | Reference(s) |
| Inhibition | Thyroid Peroxidase (TPO) | Human | 2 x 10⁻⁶ M | [4] |
| Inhibition | Thyroid Peroxidase (TPO) | In vitro assay | 1.2 µM | [9] |
| Inhibition | Type 1 Deiodinase (DIO1) | Rat liver microsomes | ~1.3 µM | [10] |
| Inhibition | Type 1 Deiodinase (DIO1) | In vitro assay | 3.1–8.9 μM | [11] |
Table 2: In Vivo Dosage and Effects of 6-Propyl-2-thiouracil (PTU) for Inducing Hypothyroidism
| Animal Model | Dosage | Route of Administration | Duration | Key Effects | Reference(s) |
| Rat | 0.05% solution | Gavage (1 mL/day) | 8 weeks | Significant decrease in serum TT3 and TT4; significant increase in serum TSH. | [5] |
| Rat | 10 mg/kg/day | Intraperitoneal injection | Not specified | Lowered TPO activity in thyroid homogenate. | [4] |
| Rat | 0.0005% in drinking water | Drinking water | 1 week | 50% suppression of thyroid protein-bound iodine (PBI). | [12] |
| Rat | 1 mg/kg/day | Oral | 1 month | Reduced T3 and T4, increased TSH. | [13] |
| Mouse | 1 mg/mL in drinking water | Drinking water | 3 weeks or longer | Significant decrease in serum T4; significant increase in serum TSH. | [14] |
| Mouse | 0.15% in diet | Low iodine diet | 3 weeks | FT4 reduced to <6% of control; TSH increased 100-fold. | [15] |
| Mouse | 0.15% in diet | Low iodine diet | 2 months | Consistent and reproducible hypothyroidism. | [6] |
| Rat | 6 mg/kg | Intragastric tube | 6 weeks | Significant decrease in T3 and T4; significant increase in TSH. | [16] |
| Rat | 10 mg/kg | Subcutaneous injection | 28 days | Induction of hypothyroidism. | [17] |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Rats using PTU in Drinking Water
Objective: To establish a stable hypothyroid model in rats for chronic studies.
Materials:
-
6-propyl-2-thiouracil (PTU)
-
Drinking water
-
Light-protected water bottles
-
Male Wistar rats (8 weeks old)
-
Animal balance
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kits for T3, T4, and TSH
Procedure:
-
Preparation of PTU Solution: Dissolve PTU in drinking water to a final concentration of 0.01% (w/v). Prepare this solution fresh every 2-3 days.
-
Animal Acclimatization: House the rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for at least one week before the experiment, with free access to standard chow and water.
-
PTU Administration: Replace the regular drinking water with the 0.01% PTU solution. Provide the PTU-containing water ad libitum for a period of 4-8 weeks.[5] Ensure the water bottles are protected from light.
-
Monitoring:
-
Record body weight weekly. A slower rate of weight gain compared to control animals is expected.[5]
-
At the end of the treatment period, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
-
Hormone Analysis:
-
Separate the serum by centrifugation.
-
Measure the concentrations of serum T3, T4, and TSH using commercially available ELISA kits according to the manufacturer's instructions.
-
A significant decrease in T3 and T4 levels and a significant increase in TSH levels confirm the hypothyroid state.[5]
-
-
Tissue Collection (Optional):
-
At the end of the study, euthanize the animals and carefully dissect the thyroid gland.
-
The thyroid gland can be weighed and processed for histological analysis.
-
Protocol 2: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on TPO activity.
Materials:
-
Rat thyroid microsomes (source of TPO)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer
-
6-propyl-2-thiouracil (PTU) as a positive control
-
Test compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PTU and the test compound in DMSO.
-
Prepare working solutions of Amplex® UltraRed and H₂O₂ in potassium phosphate buffer.
-
-
Assay Procedure:
-
Add the potassium phosphate buffer to the wells of the 96-well microplate.
-
Add the rat thyroid microsomal preparation to each well.
-
Add serial dilutions of the test compound and PTU to the respective wells. Include a vehicle control (DMSO only).
-
Add the Amplex® UltraRed solution to all wells. . Initiate the reaction by adding the H₂O₂ solution.
-
Incubate the plate at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at multiple time points.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound and PTU relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Visualizations
Caption: Mechanism of action of 6-propyl-2-thiouracil (PTU).
Caption: Experimental workflow for inducing hypothyroidism in rodents.
References
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propylthiouracil (PTU) pharmacology in the rat. II. Effects of PTU on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Determining the Anticancer Efficacy of 6-Phenyl-2-thiouracil through Cell-Based Assays
Introduction
6-Phenyl-2-thiouracil is a derivative of thiouracil, a class of compounds that has demonstrated a range of biological activities, including potential as antimicrobial and anticancer agents.[1] This document provides detailed protocols for a panel of cell-based assays to rigorously evaluate the anticancer efficacy of this compound. These assays are designed to assess its effects on cell viability, proliferation, cell cycle progression, and the induction of apoptosis. The presented methodologies are fundamental in preclinical drug development and are intended for researchers and scientists in the field of oncology and drug discovery.[2][3][4][5]
Target Audience: Researchers, scientists, and drug development professionals.
Key Experimental Protocols
This section details the step-by-step procedures for evaluating the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.[6]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10] Anticancer agents often induce cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at IC50 and sub-IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 1200 rpm for 5 minutes.[11]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[11][12][13] Incubate for at least 30 minutes at 4°C for fixation.[11]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[11]
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature.[12][13] Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[11]
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[14]
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14][15]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways.[16][17] To investigate the mechanism of apoptosis induced by this compound, the expression of key apoptosis-related proteins such as caspases and members of the Bcl-2 family can be analyzed.[15]
Hypothesized Signaling Pathway for Apoptosis Induction
Caption: A hypothesized intrinsic apoptosis pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin).[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. Quantify the band intensities and normalize them to the loading control.[18]
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 | 48 | 15.2 ± 1.8 |
| A549 | 48 | 25.5 ± 2.3 |
| HCT116 | 48 | 18.9 ± 2.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 3.1 | 20.1 ± 1.5 | 14.5 ± 1.2 |
| 10 µM | 75.2 ± 2.8 | 15.3 ± 1.1 | 9.5 ± 0.9 |
| 20 µM | 82.1 ± 3.5 | 10.2 ± 0.8 | 7.7 ± 0.6 |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.1 ± 2.5 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| 10 µM | 80.3 ± 3.1 | 12.6 ± 1.2 | 7.1 ± 0.8 |
| 20 µM | 65.7 ± 2.9 | 25.4 ± 1.8 | 8.9 ± 1.0 |
Table 4: Relative Protein Expression Levels Post-Treatment
| Target Protein | Control | 10 µM Treatment | 20 µM Treatment |
| Bcl-2 | 1.00 | 0.65 ± 0.05 | 0.32 ± 0.04 |
| Bax | 1.00 | 1.85 ± 0.12 | 2.50 ± 0.18 |
| Cleaved Caspase-3 | 1.00 | 3.20 ± 0.25 | 5.80 ± 0.41 |
These detailed protocols provide a comprehensive framework for the systematic evaluation of the anticancer efficacy of this compound. By employing these cell-based assays, researchers can obtain robust data on its cytotoxic and apoptotic effects, as well as insights into its mechanism of action. This information is crucial for the further development of this compound as a potential anticancer therapeutic agent.
References
- 1. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell-culture based test systems for anticancer drug screening | EurekAlert! [eurekalert.org]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medium.com [medium.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Phenyl-2-thiouracil
Welcome to the technical support center for the synthesis of 6-Phenyl-2-thiouracil. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the yield and purity of your this compound synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | 1. Inactive Catalyst/Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. | - Use freshly prepared or properly stored sodium ethoxide. - Ensure all reactants and solvents are anhydrous. |
| 2. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy or is proceeding too slowly. | - Ensure the reaction mixture is refluxing properly. - Consider increasing the reaction temperature if using a high-boiling point solvent, but monitor for byproduct formation. | |
| 3. Insufficient Reaction Time: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reflux time if starting materials are still present. | |
| 4. Impure Reactants: Impurities in ethyl benzoylacetate or thiourea can interfere with the reaction. | - Use high-purity starting materials. - Purify reactants if necessary before use. | |
| Formation of a Significant Amount of Byproducts | 1. Hantzsch Dihydropyridine Formation: A common side reaction in Biginelli-type condensations, especially at higher temperatures. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea/thiourea). | - Lower the reaction temperature. - Optimize the stoichiometry of the reactants. |
| 2. Self-Condensation of Ethyl Benzoylacetate: The β-ketoester can undergo self-condensation in the presence of a strong base. | - Add the base slowly to the reaction mixture at a lower temperature before initiating reflux. - Consider using a milder base. | |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: High levels of unreacted ethyl benzoylacetate or thiourea can co-precipitate with the product. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Utilize column chromatography for purification if recrystallization is ineffective. |
| 2. Oily Product: The product may not crystallize properly due to impurities. | - Try triturating the crude product with a non-polar solvent (e.g., hexanes) to induce crystallization and remove non-polar impurities. - Attempt recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The reported yields for the synthesis of this compound via the condensation of ethyl benzoylacetate and thiourea can vary. A literature example using sodium ethoxide in ethanol reports a yield of 24%.[1] However, yields can be optimized by adjusting reaction conditions.
Q2: Can I use a different base instead of sodium ethoxide?
A2: Yes, other bases can be used. Strong alkoxide bases like potassium ethoxide or potassium tert-butoxide are common in Claisen-type condensations. The choice of base can influence the reaction rate and yield, so optimization may be necessary.
Q3: What is the role of the acid in the work-up procedure?
A3: The addition of acid (e.g., hydrochloric acid) during the work-up is to neutralize the basic reaction mixture and protonate the thiouracil product, which exists as a sodium salt. This decreases its solubility in water, causing it to precipitate, which allows for its isolation.[1]
Q4: Are there alternative, higher-yielding methods for this synthesis?
A4: Yes, alternative methods that may offer higher yields include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields for similar heterocyclic syntheses.[2]
-
Using different catalysts: While the traditional method uses a stoichiometric amount of base, catalytic amounts of Lewis or Brønsted acids have been shown to be effective in Biginelli-type reactions.
-
One-pot, multi-component reactions: A variation of the Biginelli reaction starting from benzaldehyde, a β-ketoester, and thiourea can also be employed. For a similar compound, 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a yield of 62% was achieved using a deep eutectic solvent as a catalyst.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot (e.g., ethyl benzoylacetate) indicates the reaction is nearing completion.
Data Presentation
Table 1: Effect of Reaction Conditions on Thiouracil Synthesis Yield (General Observations)
| Parameter | Condition | Effect on Yield | Citation |
| Solvent | Ethanol | Baseline | [1] |
| Water | Can be more effective than ethanol or acetonitrile for similar reactions. | [1] | |
| Catalyst/Base | Sodium Ethoxide | Commonly used, but yield may be moderate. | [1] |
| Deep Eutectic Solvent (e.g., ChCl:2ZnCl₂) | Can significantly improve yield in one-pot syntheses of similar compounds. | ||
| Method | Conventional Reflux | Standard method, yields can be variable. | [1] |
| Microwave Irradiation | Can lead to higher yields and shorter reaction times.[2] | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation of Ethyl Benzoylacetate and Thiourea[1]
This protocol describes the base-catalyzed condensation reaction to form the pyrimidine ring.
Materials:
-
Ethyl benzoylacetate
-
Thiourea
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) in anhydrous ethanol.
-
To this solution, add sodium ethoxide (1.8 eq).
-
Add thiourea (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring and maintain reflux overnight.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water.
-
Slowly add dilute hydrochloric acid to the aqueous solution to adjust the pH to approximately 3, which will cause the product to precipitate.
-
Extract the product from the aqueous mixture using ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts in a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from ethyl benzoylacetate and thiourea.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 6-Phenyl-2-thiouracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Phenyl-2-thiouracil in aqueous solutions.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂OS | [1][2] |
| Molecular Weight | 204.25 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 263-264.5 °C | [1] |
| Predicted pKa | 7.29 ± 0.20 | [1] |
| Solubility | ||
| Aqueous Base (e.g., 1M NH₄OH) | 50 mg/mL | [2][3] |
| Dimethylformamide (DMF) | 20 mg/mL | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |
| Water | Reported as 50 mg/mL, but practically observed to be much lower at neutral pH. Thiouracil itself is very slightly soluble in water (1:2000).[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water at neutral pH?
A1: this compound is a weakly acidic compound with a predicted pKa of approximately 7.29.[1] At neutral pH (around 7), the molecule exists predominantly in its non-ionized, less soluble form. Significant aqueous solubility is generally achieved at pH values above the pKa, where the molecule is deprotonated and exists as a more soluble salt. Thiouracil, a related compound, is very slightly soluble in water.[4]
Q2: I saw a data sheet stating the solubility of this compound in water is 50 mg/mL. Why can't I achieve this?
A2: While some suppliers report a high water solubility of 50 mg/mL, this is likely under specific, non-neutral pH conditions or in the presence of solubilizing agents.[2][3] For practical purposes in standard aqueous buffers at or near neutral pH, the solubility is expected to be significantly lower. It is always recommended to experimentally determine the solubility under your specific experimental conditions.
Q3: Can I use organic solvents to dissolve this compound for my aqueous-based experiment?
A3: Yes, a co-solvent strategy can be effective. This compound is soluble in solvents like DMF and slightly soluble in DMSO.[1][2][3] You can prepare a concentrated stock solution in a suitable water-miscible organic solvent and then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. Precipitation can also occur upon dilution if the aqueous medium cannot support the solubility of the compound at that concentration.
Q4: Are there other methods to improve the aqueous solubility of this compound without using organic solvents?
A4: Absolutely. Several techniques can be employed:
-
pH Adjustment: Increasing the pH of the aqueous solution above the pKa of 7.29 will deprotonate the thiouracil ring, forming a more soluble salt.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can be used below, at, or above their critical micelle concentration (CMC) to enhance solubility through micellar encapsulation.[5][6][7]
-
Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules like this compound, increasing their apparent water solubility.[8][9][10]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution of an Organic Stock Solution into Aqueous Buffer.
This common issue arises when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of the organic co-solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility.
Poor solubility can lead to variable concentrations of the active compound, resulting in unreliable and non-reproducible experimental outcomes.
Logical Troubleshooting Steps:
-
Confirm Solubility Limit: First, determine the kinetic or thermodynamic solubility of this compound in your specific assay buffer.
-
Work Below the Solubility Limit: Ensure that the final concentration used in your assay is well below the determined solubility limit to avoid precipitation during the experiment.
-
Employ a Solubilization Strategy: If higher concentrations are required, implement one of the solubilization methods outlined in the FAQs and detailed in the experimental protocols below.
-
Validate Vehicle Control: Always include a vehicle control in your experiments that contains the same concentration of any co-solvents, surfactants, or cyclodextrins used to dissolve the this compound to account for any effects of the excipients themselves.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol determines the thermodynamic equilibrium solubility of this compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.
-
Sample Collection and Analysis: Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.
Protocol 2: Solubilization using a Co-solvent System
This protocol provides a general method for preparing a stock solution of this compound using a water-miscible organic solvent.
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound has good solubility, such as DMF.[2][3]
-
Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in the chosen solvent to achieve a high concentration stock solution (e.g., 20 mg/mL in DMF).
-
Working Solution Preparation: To prepare a working solution, dilute the stock solution into the aqueous buffer of choice. It is crucial to add the stock solution to the buffer with vigorous vortexing to facilitate rapid dispersion and minimize local high concentrations that can lead to precipitation.
-
Final Concentration Check: Visually inspect the final solution for any signs of precipitation. For critical applications, it is advisable to filter the final solution and confirm the concentration of the dissolved compound.
Protocol 3: Solubilization using pH Adjustment
This protocol leverages the acidic nature of this compound to increase its aqueous solubility.
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., a phosphate or borate buffer).
-
pH Adjustment: Prepare the aqueous buffer and adjust the pH to be at least one pH unit above the pKa of this compound (i.e., pH > 8.3).
-
Dissolution: Add the this compound powder directly to the alkaline buffer and stir until it is completely dissolved.
-
Final pH Adjustment (Optional and with caution): If the final experimental pH needs to be lower, you can carefully adjust the pH downwards. However, be aware that as the pH approaches the pKa, the compound may precipitate out of solution.
Signaling Pathway
6-propyl-2-thiouracil, a closely related compound, has been shown to be a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS).[11] Thiouracil antithyroid drugs have also been identified as a class of nNOS inhibitors.[12] This suggests a potential mechanism of action for this compound involving the inhibition of nitric oxide (NO) production in neuronal cells.
Caption: Inhibition of nNOS by this compound.
References
- 1. This compound CAS#: 36822-11-4 [chemicalbook.com]
- 2. This compound =95 36822-11-4 [sigmaaldrich.com]
- 3. This compound =95 36822-11-4 [sigmaaldrich.com]
- 4. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNAmod: 6-propyl-2-thiouracil [dnamod.hoffmanlab.org]
Technical Support Center: 6-Phenyl-2-thiouracil Stability Testing and Degradation Analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Phenyl-2-thiouracil. The information presented is based on general principles of stability testing for similar chemical entities, as specific literature on the forced degradation of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of stability testing for this compound?
A1: Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing a retest period or shelf life.[3][4] The data gathered is a critical component of regulatory submissions for new drug products.[1][2]
Q2: What are the typical stress conditions used in forced degradation studies of this compound?
A2: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies.[3] The goal is to generate degradation products to establish the stability-indicating nature of analytical methods.[1][3] Typical stress conditions include:
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heating the sample at elevated temperatures.
-
Photodegradation: Exposing the sample to UV or fluorescent light.
Q3: What analytical techniques are commonly used to analyze this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for separating and quantifying this compound and its degradation products. For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Q4: How much degradation is considered acceptable in forced degradation studies?
A4: The goal of forced degradation is to achieve a noticeable but not excessive level of degradation. A degradation of 5-20% is generally considered optimal for the validation of stability-indicating methods.[2][3] This range is sufficient to demonstrate that the analytical method can effectively separate and quantify the degradation products from the parent drug.
Troubleshooting Guide
Issue 1: No degradation observed under stress conditions.
-
Q: I have subjected this compound to the initial stress conditions (e.g., 0.1N HCl at room temperature), but I don't see any degradation. What should I do?
-
A: If no degradation is observed, the stress conditions may not be severe enough. You can gradually increase the intensity of the stressor. For example:
-
Increase the concentration of the acid or base.
-
Increase the temperature.
-
Extend the duration of exposure. It is important to ensure that the conditions are not so harsh that they lead to complete degradation or the formation of secondary, irrelevant degradation products.
-
-
Issue 2: Excessive degradation or multiple unknown peaks in the chromatogram.
-
Q: My chromatogram shows that the parent peak of this compound has almost disappeared, and there are many small, unidentifiable peaks. How can I resolve this?
-
A: This indicates that the stress conditions were too harsh. You should reduce the severity of the conditions by:
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Decreasing the concentration of the stressor (acid, base, or oxidizing agent).
-
Lowering the temperature.
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Shortening the exposure time. The aim is to achieve a clear degradation profile where the main degradation products can be distinguished and quantified.
-
-
Issue 3: Poor peak shape or resolution in the HPLC analysis.
-
Q: The peaks for this compound and its degradation products are broad or tailing in my HPLC chromatogram. How can I improve the peak shape?
-
A: Poor peak shape can be due to several factors related to the analytical method. Consider the following adjustments:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For an acidic compound like a thiouracil derivative, a mobile phase with a pH below its pKa can improve peak shape.
-
Column Choice: You may need to try a different HPLC column with a different stationary phase.
-
Gradient Optimization: If you are using a gradient elution, optimizing the gradient profile can improve separation and peak shape.
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Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
-
-
Hypothetical Data Presentation
The following tables present hypothetical data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (1N HCl, 60°C, 6h) | 88.5 | 11.5 | 2 |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | 85.2 | 14.8 | 3 |
| Oxidative (3% H₂O₂, RT, 24h) | 90.1 | 9.9 | 1 |
| Thermal (80°C, 48h) | 95.8 | 4.2 | 1 |
| Photolytic (UV light, 254 nm, 24h) | 92.3 | 7.7 | 2 |
Table 2: Hypothetical Purity Analysis by HPLC under Different Stress Conditions
| Stress Condition | Retention Time (min) | Peak Area (%) |
| Control Sample | ||
| This compound | 5.2 | 99.8 |
| Acid Hydrolysis | ||
| Degradation Product 1 | 3.8 | 4.5 |
| Degradation Product 2 | 4.5 | 7.0 |
| This compound | 5.2 | 88.5 |
| Base Hydrolysis | ||
| Degradation Product 3 | 2.9 | 5.8 |
| Degradation Product 4 | 4.1 | 6.2 |
| Degradation Product 5 | 6.1 | 2.8 |
| This compound | 5.2 | 85.2 |
Experimental Protocols
1. Preparation of Stock Solution
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Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
2. Forced Degradation Procedures
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for 6 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the solution at 60°C for 2 hours. After cooling, neutralize the solution with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
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Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours. After the specified time, dissolve the sample in the mobile phase to obtain a final concentration of 100 µg/mL.
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Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the sample in the mobile phase to obtain a final concentration of 100 µg/mL.
3. HPLC Method
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
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Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathway for this compound.
References
Troubleshooting peak tailing in HPLC analysis of 6-Phenyl-2-thiouracil
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 6-Phenyl-2-thiouracil, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] This is often quantified by a tailing factor or asymmetry factor greater than 1.2.[2] For the analysis of this compound, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and overall poor reproducibility of your results.[1]
Q2: I'm observing significant peak tailing for this compound. What are the most likely causes?
A2: The most common causes of peak tailing for a compound like this compound, which is a polar and weakly acidic molecule, are:
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Secondary Silanol Interactions: Your analyte may be interacting with residual acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase in your HPLC column.[3] This is a very common cause of peak tailing for polar and basic compounds.[2]
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Inappropriate Mobile Phase pH: The pH of your mobile phase plays a critical role. The predicted pKa of this compound is approximately 7.29.[4] If the mobile phase pH is too close to the pKa, the analyte can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.
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Metal Chelation: Thiouracil and its derivatives are known to chelate with metal ions.[5] If there is any metal contamination in your sample, mobile phase, or from the HPLC system itself (e.g., stainless steel frits and tubing), it can lead to peak tailing.
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Column Overload: Injecting too much sample (mass overload) or too large of a volume (volume overload) can saturate the stationary phase and cause peak distortion.[2][6]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a void at the column inlet or contamination of the column frit, leading to peak tailing for all compounds in your analysis.[6]
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Extra-Column Effects: The tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing if they are too long, have a large internal diameter, or are improperly connected.[2]
Q3: How can I troubleshoot peak tailing caused by secondary silanol interactions?
A3: To minimize secondary silanol interactions, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 3.0 or below will protonate the silanol groups, reducing their ability to interact with your analyte.[2]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Using a well-end-capped C18 or a polar-embedded column can significantly improve peak shape for polar analytes.[2]
-
Add a Mobile Phase Modifier: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA is not suitable for mass spectrometry (MS) detectors.
Q4: What is the optimal mobile phase pH for analyzing this compound?
A4: To ensure a consistent ionization state and minimize peak tailing, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa. Given the predicted pKa of this compound is ~7.29,[4] you should aim for a mobile phase pH of either ≤ 5.8 or ≥ 8.8 . A lower pH (e.g., 2.5-4.5) is generally preferred on standard silica-based columns to also suppress silanol activity.
Q5: My peak tailing persists even after optimizing the mobile phase. What else can I do?
A5: If mobile phase optimization is not sufficient, consider the following:
-
Check for Metal Contamination: The ability of thiouracils to chelate metals is a key consideration.[5] Try using a mobile phase with a metal chelator like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to see if peak shape improves. Also, ensure high-purity solvents and salts are used.
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Evaluate for Column Overload: Dilute your sample by a factor of 10 and inject it again. If the peak shape improves, you were likely overloading the column.[2]
-
Inspect the Column: If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[6]
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Minimize Extra-Column Volume: Ensure that the tubing connecting your autosampler, column, and detector is as short and narrow in diameter as possible to reduce dead volume.[2]
Troubleshooting Summary
| Parameter | Recommended Action to Reduce Peak Tailing | Potential Outcome |
| Mobile Phase pH | Adjust to pH ≤ 5.8 or ≥ 8.8 (at least 1.5-2 units from pKa of ~7.29). A lower pH (e.g., 2.5-4.5) is often preferred. | Ensures a single ionic form of the analyte, improving peak symmetry. |
| Stationary Phase | Use a modern, high-purity, end-capped C18 or a polar-embedded column. | Minimizes secondary interactions with residual silanol groups.[2] |
| Metal Contamination | Add a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase. Use high-purity solvents. | Prevents chelation of this compound with metal ions in the system.[5] |
| Sample Concentration | Dilute the sample (e.g., 10-fold) and re-inject. | Improved peak shape indicates column overload was the issue.[2] |
| Column Health | Flush the column with a strong solvent or replace the guard/analytical column. | Resolves issues related to column contamination or degradation.[6] |
| System Plumbing | Use shorter, narrower internal diameter tubing. Ensure proper fitting connections. | Reduces extra-column band broadening and peak tailing.[2] |
Recommended Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound and can be adapted as needed based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in a suitable solvent. Based on solubility information, Dimethylformamide (DMF) can be used, but it is a strong solvent.[7] It is highly recommended to then dilute with the mobile phase to a final concentration of approximately 100 µg/mL. The final injection solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
The tailing factor for the this compound peak should be ≤ 1.5.
Visual Troubleshooting Guides
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Potential chemical interactions leading to peak tailing.
References
Optimization of extraction protocols for 6-Phenyl-2-thiouracil from tissue samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of 6-Phenyl-2-thiouracil from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for extracting this compound from tissue samples?
A1: Acetonitrile/water mixtures (e.g., 80/20 v/v) and methanol are commonly used for extracting thiouracils from animal tissues.[1] Ethyl acetate has also been reported for the extraction of related compounds from biological matrices. The choice of solvent depends on the specific tissue matrix and the subsequent analytical method.
Q2: What are the main challenges encountered during the extraction of this compound?
A2: The primary challenges include low recovery rates, matrix effects in LC-MS/MS analysis, and co-extraction of interfering substances.[2] The complex nature of biological matrices like liver, kidney, and muscle can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of quantification.
Q3: What are the recommended initial steps for tissue sample preparation?
A3: Proper homogenization of the tissue sample is critical. This can be achieved by blending the tissue with the extraction solvent. For instance, a common starting point is to homogenize 5g of tissue with 10 mL of an acetonitrile/water mixture.
Q4: What are the differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for cleanup?
A4: LLE utilizes two immiscible liquids to partition the analyte from interfering compounds. It is a classic technique but can be solvent-intensive and prone to emulsion formation.[3] SPE uses a solid sorbent to retain either the analyte or the interferences, allowing for their separation. SPE can offer cleaner extracts and is often more amenable to automation.[3]
Q5: What is Matrix Solid-Phase Dispersion (MSPD) and when should it be used?
A5: MSPD is a sample preparation technique that combines tissue homogenization and extraction in a single step. The tissue is blended with a solid support (like C18), which simultaneously disrupts the sample matrix and provides a chromatographic stationary phase for separation.[4][5][6] It is particularly useful for complex solid and semi-solid biological samples.[4][5]
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Possible Cause | Suggested Solution |
| Incomplete tissue homogenization | Ensure the tissue is thoroughly blended with the extraction solvent to maximize the release of the analyte. Increase homogenization time or use a more powerful homogenizer if necessary. |
| Inappropriate extraction solvent | The polarity of the extraction solvent is crucial. Based on the properties of related compounds, this compound is likely soluble in polar organic solvents.[7] Experiment with different ratios of acetonitrile/water or methanol/water. Consider adding a small percentage of acid (e.g., 0.2% formic acid) to the extraction solvent to improve the recovery of certain veterinary drugs. |
| Suboptimal pH during Liquid-Liquid Extraction (LLE) | The pH of the aqueous phase can significantly impact the partitioning of ionizable compounds.[8][9][10] Since thiouracils are weakly acidic, adjusting the pH of the sample homogenate before LLE can improve extraction efficiency into an organic solvent. Experiment with pH values around the pKa of this compound. |
| Analyte loss during solvent evaporation | If an evaporation step is used to concentrate the extract, ensure it is not too aggressive (e.g., excessive heat or high nitrogen flow), which could lead to the loss of the analyte. |
| Inefficient elution from Solid-Phase Extraction (SPE) cartridge | The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent. If using a C18 cartridge, try a stronger organic solvent or a mixture of solvents for elution. |
Problem 2: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Suggested Solution |
| Co-elution of interfering substances | Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography for polar compounds like thiouracils.[1] |
| Insufficient sample cleanup | Implement a more rigorous cleanup step. Consider using dispersive solid-phase extraction (d-SPE) with C18 sorbent after the initial extraction.[1] Alternatively, a silica-gel column cleanup can be effective.[11] For fatty tissues, a hexane partitioning step can help remove lipids.[1] |
| Phospholipid interference | Phospholipids from cell membranes are a common source of matrix effects. Use a cleanup method specifically designed to remove phospholipids, such as certain SPE cartridges or a modified QuEChERS protocol. |
| Use of an inappropriate internal standard | An ideal internal standard should co-elute with the analyte and experience similar matrix effects. The use of a stable isotope-labeled internal standard for this compound is highly recommended. |
Problem 3: Poor Reproducibility of Results
| Possible Cause | Suggested Solution |
| Inconsistent sample homogenization | Standardize the homogenization procedure, including time, speed, and the ratio of tissue to solvent, for all samples. |
| Variability in manual extraction steps | Automate liquid handling steps where possible. If performing manual LLE, ensure consistent shaking/vortexing times and careful separation of the layers. For SPE, control the flow rate of the sample, wash, and elution solvents. |
| Sample degradation | Thiouracil compounds can be unstable. Process samples as quickly as possible and store extracts at low temperatures (e.g., -20°C or -80°C) away from light. |
| Instrumental variability | Regularly perform system suitability tests on the LC-MS/MS instrument to ensure consistent performance. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Thiouracils in Animal Tissue
| Extraction Method | Matrix | Analytes | Recovery (%) | LOD/LOQ | Reference |
| Acetonitrile/Water (80/20) with d-SPE (C18) | Bovine Muscle | This compound | Not explicitly stated for recovery, but method was validated. | LOD: 2.8 ng/g | [Apostolou et al., 2024][1] |
| Acetonitrile-Water Homogenization with Silica-gel Column Cleanup | Meat Tissue | 2-thiouracil, 6-methyl-2-thiouracil, 6-n-propyl-2-thiouracil | 85.1 - 93.5 | 0.050 µg/g | [Heller, 1997][11] |
| Ethyl Acetate Extraction | Thyroid Tissue | Thiouracil, methylthiouracil, propylthiouracil, phenylthiouracil | >70 (implied) | 2.45–4.52 ng/g | [Buick et al., 1999][12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Muscle Tissue using Acetonitrile/Water and d-SPE
This protocol is adapted from the method described by Apostolou et al. (2024) for the analysis of thyreostats in bovine muscle tissue.[1]
1. Sample Homogenization:
- Weigh 5 g of homogenized muscle tissue into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile/water (80/20, v/v).
- Vortex for 1 minute.
- Shake mechanically for 30 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer the supernatant to a new 15 mL centrifuge tube containing 150 mg of C18 sorbent.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes.
3. Lipid Removal (Hexane Partitioning):
- Transfer the cleaned supernatant to a new tube.
- Add 5 mL of n-hexane.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
- Discard the upper hexane layer.
4. Final Preparation for LC-MS/MS Analysis:
- Take an aliquot of the lower acetonitrile/water layer.
- Filter through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General Liquid-Liquid Extraction (LLE) Procedure
This is a general protocol that can be optimized for different tissue types.
1. Sample Homogenization:
- Homogenize 1-2 g of tissue with 5 mL of a suitable buffer (e.g., phosphate buffer, pH 7).
2. Protein Precipitation (Optional but Recommended):
- Add 5 mL of acetonitrile to the homogenate.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
- Collect the supernatant.
3. Liquid-Liquid Extraction:
- Adjust the pH of the supernatant if necessary (e.g., to acidic pH to keep the thiouracil protonated).
- Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
- Vortex for 2-5 minutes.
- Centrifuge to separate the phases.
- Carefully transfer the organic layer to a clean tube.
- Repeat the extraction of the aqueous layer with a fresh portion of organic solvent for better recovery.
4. Concentration and Reconstitution:
- Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix solid-phase dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of drug residues from tissues by solid phase dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix solid phase dispersion (MSPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 6-Phenyl-2-thiouracil by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 6-Phenyl-2-thiouracil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification of the analyte.[1][2] In bioanalysis, endogenous components like phospholipids, proteins, and salts are common causes of matrix effects.[2]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar degrees of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3]
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, potentially leading to significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT and can effectively remove many interfering substances.[5]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix components and providing the cleanest extracts, thereby minimizing matrix effects.[6]
For this compound, both LLE and SPE are generally preferred over PPT for cleaner samples.[6][7]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The post-extraction spike method is the "gold standard" for the quantitative assessment of matrix effects.[2] This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[2]
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing the chromatographic separation is a key strategy. By achieving better separation between this compound and co-eluting matrix components, the likelihood of ion suppression or enhancement can be significantly reduced.[8] This can be accomplished by adjusting the mobile phase composition, gradient profile, and choice of a suitable HPLC/UHPLC column.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: High Variability in Analyte Response Across Different Samples
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effects | - Assess Matrix Effect: Perform a quantitative assessment using the post-extraction spike method with at least six different lots of the biological matrix.[2] - Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction or Solid-Phase Extraction.[3] - Optimize Chromatography: Modify the LC gradient to better separate the analyte from interfering matrix components.[8] |
| Inconsistent Internal Standard (IS) Response | - Verify IS Purity and Concentration: Ensure the purity and concentration of the IS stock solution. - Check for IS Matrix Effects: The IS may also be affected by the matrix. A stable isotope-labeled IS is recommended to co-elute with the analyte and experience similar matrix effects. |
| Sample Collection and Handling Issues | - Standardize Procedures: Ensure consistent sample collection, processing, and storage procedures. - Check for Hemolysis/Lipemia: Visually inspect samples for hemolysis or lipemia, which can significantly impact matrix effects. If present, these samples may need to be re-processed or excluded. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Flush the Column: Flush the column with a strong solvent to remove contaminants.[9] - Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement. |
| Inappropriate Injection Solvent | - Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[9] |
| Secondary Interactions with Column Stationary Phase | - Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure the analyte is in a single ionic state. - Use a Different Column Chemistry: Consider a column with a different stationary phase that may have fewer secondary interactions with the analyte. |
| Extra-Column Volume | - Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter between the injector, column, and detector.[9] - Check Connections: Ensure all fittings are properly connected to avoid dead volume. |
Issue 3: Low Analyte Recovery
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Conditions (LLE) | - Optimize pH: Adjust the pH of the sample to ensure this compound is in a non-ionized form for efficient extraction into the organic solvent. - Test Different Solvents: Experiment with different extraction solvents or solvent mixtures to improve recovery. |
| Inefficient Elution from SPE Cartridge | - Increase Elution Solvent Strength/Volume: Use a stronger elution solvent or increase the volume to ensure complete elution of the analyte from the SPE sorbent. |
| Analyte Adsorption | - Use Silanized Glassware: Analyte may be adsorbing to active sites on glass surfaces. - Check for Adsorption in the LC System: Prime the system with a high-concentration standard to passivate active sites. |
| Analyte Instability | - Perform Stability Studies: Assess the stability of this compound under the conditions used for sample preparation and storage.[10] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 6-Propyl-2-thiouracil or a stable isotope-labeled this compound).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1.0 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the LLE protocol. Spike the analyte and internal standard into the dried extracts before reconstitution at the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction at the same low and high QC concentrations.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100
-
Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100
-
Quantitative Data Summary
The following tables present representative data for the validation of an LC-MS/MS method for this compound in human plasma, demonstrating acceptable performance in the presence of matrix effects.
Table 1: Matrix Effect and Recovery of this compound
| Analyte Concentration | Matrix Factor (MF) (%) (n=6) | CV (%) | Recovery (RE) (%) (n=6) | CV (%) |
| Low QC (15 ng/mL) | 95.8 | 4.2 | 88.5 | 5.1 |
| High QC (800 ng/mL) | 98.2 | 3.5 | 91.2 | 4.5 |
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[2]
Table 2: Accuracy and Precision in Different Plasma Lots
| Plasma Lot | Concentration Added (ng/mL) | Concentration Found (Mean ± SD, n=3) | Accuracy (%) | Precision (CV %) |
| Lot 1 | 15.0 | 14.5 ± 0.7 | 96.7 | 4.8 |
| Lot 2 | 15.0 | 15.3 ± 0.6 | 102.0 | 3.9 |
| Lot 3 | 15.0 | 14.8 ± 0.8 | 98.7 | 5.4 |
| Lot 4 | 800.0 | 810.5 ± 25.1 | 101.3 | 3.1 |
| Lot 5 | 800.0 | 789.6 ± 30.0 | 98.7 | 3.8 |
| Lot 6 | 800.0 | 825.3 ± 28.1 | 103.2 | 3.4 |
Acceptance Criteria: For QC samples, the mean concentration should be within ±15% of the nominal value, and the precision (CV) should not exceed 15%.[10]
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for addressing inaccurate results in the analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. wisdomlib.org [wisdomlib.org]
Technical Support Center: Enhancing the Bioavailability of 6-Phenyl-2-thiouracil Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the oral bioavailability of 6-Phenyl-2-thiouracil derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our this compound derivative after oral administration in rats. What are the likely causes?
A1: Low and variable oral bioavailability is a common hurdle for many lipophilic compounds, including this compound derivatives. The primary causes can be categorized as follows:
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Poor Aqueous Solubility: These derivatives often have low solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption. The solubility of this compound is reported to be slight in aqueous bases.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation. Thiouracil derivatives are known to be metabolized by various enzymes.
-
Efflux by Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: How can we experimentally determine the primary reason for the poor bioavailability of our compound?
A2: A systematic approach using both in vitro and in vivo experiments is recommended to identify the root cause. This will help in selecting the most appropriate enhancement strategy.
Troubleshooting Experimental Setbacks
Issue 1: Inconsistent results in Caco-2 permeability assays.
-
Possible Cause: Compromised integrity of the Caco-2 cell monolayer.
-
Troubleshooting Steps:
-
Regularly measure the transepithelial electrical resistance (TEER) of the monolayer. A stable and high TEER value (typically >200 Ω·cm²) indicates good monolayer integrity.
-
Perform a Lucifer yellow rejection assay. High passage of this fluorescent marker indicates a leaky monolayer.
-
Ensure consistent cell seeding density and culture conditions (21 days for differentiation).
-
Check for cytotoxicity of your compound at the tested concentrations.
-
Issue 2: High variability in plasma concentrations during in vivo pharmacokinetic studies in rats.
-
Possible Cause: Issues with the formulation or dosing procedure.
-
Troubleshooting Steps:
-
Ensure the formulation is a homogenous suspension or a clear solution. Use sonication or vortexing immediately before dosing.
-
Standardize the gavage procedure to minimize stress on the animals and ensure accurate dose administration.
-
Control for food effects by fasting the animals overnight before the study.
-
Increase the number of animals per time point to improve statistical power.
-
Issue 3: A formulation strategy (e.g., solid dispersion) is not leading to the expected increase in bioavailability.
-
Possible Cause: The chosen carrier or preparation method is not optimal, or another factor (e.g., high first-pass metabolism) is the primary limiting factor.
-
Troubleshooting Steps:
-
Screen a variety of carriers (e.g., different polymers for solid dispersions) and drug-to-carrier ratios.
-
Characterize the solid-state properties of your formulation (e.g., using XRD and DSC) to confirm the drug is in an amorphous state.
-
Re-evaluate the initial diagnosis. If permeability or metabolism is the main issue, a solubility-enhancing formulation alone may not be sufficient. Consider a prodrug approach or co-administration with a metabolic inhibitor in such cases.
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table provides an illustrative comparison of different strategies to enhance the oral bioavailability of a hypothetical this compound derivative.
| Strategy | Formulation/Modification | Key Parameters | Enhancement Factor (Relative Bioavailability) |
| Micronization | Crystalline drug powder with reduced particle size (2-5 µm) | Increased surface area | 2-3 fold |
| Nanonization | Nanocrystal suspension (200-500 nm) | Significantly increased surface area and dissolution velocity | 5-8 fold |
| Solid Dispersion | Amorphous dispersion in a polymer matrix (e.g., PVP K30) | Drug in an amorphous, high-energy state | 8-12 fold |
| Lipid-Based Formulation | Self-emulsifying drug delivery system (SEDDS) | Drug dissolved in a lipid/surfactant mixture, forming fine emulsions in the GI tract | 10-15 fold |
| Prodrug Approach | Ester prodrug of the parent molecule | Increased aqueous solubility and/or bypassing efflux transporters | 15-20 fold |
Note: The enhancement factors are hypothetical and will vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monitor monolayer integrity by measuring TEER.
-
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (dissolved in HBSS, final DMSO concentration <1%) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Efflux Ratio (Basolateral to Apical - B to A):
-
Perform the permeability study in the reverse direction (B to A).
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative.
Methodology:
-
Animals:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
-
Dosing:
-
Divide the rats into two groups: intravenous (IV) and oral (PO).
-
IV group: Administer the compound (dissolved in a suitable vehicle, e.g., PEG400/saline) via the tail vein at a low dose (e.g., 1 mg/kg).
-
PO group: Administer the compound (formulated as a solution or suspension) via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Caption: A typical experimental workflow for enhancing the bioavailability of a new chemical entity.
Caption: A decision tree for selecting a bioavailability enhancement strategy based on the primary barrier.
Resolving co-elution problems in chromatographic analysis of thiouracils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems during the chromatographic analysis of thiouracils.
Troubleshooting Guide: Resolving Co-elution
This guide addresses common co-elution issues encountered during the HPLC and UPLC analysis of thiouracils and their analogs.
Question: My thiouracil peaks are co-eluting or have poor resolution. What are the initial steps to troubleshoot this issue?
Answer:
Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge that can compromise the accuracy of quantification. When encountering co-elution or poor resolution of thiouracil peaks, a systematic approach to method optimization is necessary. The resolution of chromatographic peaks is governed by three main factors: efficiency, selectivity, and retention factor .
Initial troubleshooting should focus on adjusting the mobile phase composition, which is often the simplest and most effective way to influence selectivity and retention.[1] Consider the following steps:
-
Adjust the Organic Modifier Concentration: In reversed-phase HPLC, increasing the percentage of the aqueous component in the mobile phase will generally increase the retention time of thiouracils, which can sometimes be sufficient to resolve closely eluting peaks. Conversely, a slight decrease in the aqueous component (increase in organic modifier) can sometimes improve selectivity between analytes with different hydrophobicities.
-
Change the Organic Modifier: If adjusting the concentration of your current organic modifier (e.g., acetonitrile) is not effective, switching to a different organic modifier (e.g., methanol) can significantly alter selectivity. Acetonitrile and methanol have different properties and will interact differently with both the stationary phase and the analytes, potentially leading to the separation of co-eluting peaks.
-
Modify the Mobile Phase pH: Thiouracils are ionizable compounds, and their retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase.[2][3] Adjusting the pH can change the ionization state of the thiouracils and any co-eluting compounds, leading to significant changes in retention and selectivity. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[2]
Frequently Asked Questions (FAQs)
Q1: How does mobile phase pH affect the separation of thiouracils?
A1: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like thiouracils.[2][3] Thiouracil and its derivatives, such as propylthiouracil (PTU) and methylthiouracil (MTU), have acidic protons and their degree of ionization is pH-dependent.
-
Principle: In reversed-phase chromatography, the non-ionized (neutral) form of a compound is more hydrophobic and will be retained more strongly on the non-polar stationary phase, resulting in a longer retention time. The ionized form is more polar and will elute earlier.
-
Practical Application: By adjusting the mobile phase pH, you can control the ionization state of the thiouracils. For instance, at a pH below their pKa, they will be predominantly in their neutral form and exhibit stronger retention. If two thiouracils have different pKa values, adjusting the pH can create a significant difference in their retention times, leading to their separation. A study on the HPLC determination of antithyroid drugs successfully used a phosphate buffer solution with a pH of 6.86 to separate MMI, PTU, and Carb.[4]
Physicochemical Properties of Common Thiouracils
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Strongest Acidic) |
| Thiouracil | C4H4N2OS | 128.15 | ~8.0 |
| Propylthiouracil (PTU) | C7H10N2OS | 170.23 | 8.09 |
| Methylthiouracil (MTU) | C5H6N2OS | 142.18 | Not readily available |
Data sourced from PubChem.[5][6][7]
Q2: What is the impact of the organic modifier on thiouracil separation?
A2: The type and concentration of the organic modifier in the mobile phase significantly influence the retention and selectivity of thiouracils in reversed-phase HPLC.[8][9][10]
-
Concentration: Increasing the concentration of the organic modifier (e.g., acetonitrile or methanol) will decrease the polarity of the mobile phase. This leads to a decrease in the retention time of the relatively non-polar thiouracils as they will have a weaker interaction with the stationary phase. Fine-tuning the organic modifier concentration is a key step in optimizing the separation.
-
Type of Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They exhibit different selectivities due to their distinct chemical properties. If you are unable to resolve co-eluting peaks with acetonitrile, switching to methanol, or using a combination of both, can alter the elution order and improve separation. A "solvent triangle" approach, testing acetonitrile, methanol, and tetrahydrofuran, can be a systematic way to find the optimal mobile phase for a difficult separation.[11]
Q3: When should I consider changing the stationary phase to resolve co-eluting thiouracils?
A3: If optimizing the mobile phase (pH and organic modifier) does not resolve the co-elution, changing the stationary phase is the next logical step. The choice of stationary phase has a profound impact on selectivity.
-
Common Stationary Phases: C18 columns are widely used for the analysis of thiouracils. However, if co-elution persists, consider a stationary phase with different properties.
-
C8 Column: A C8 column is less hydrophobic than a C18 column and may provide different selectivity for thiouracils and closely related compounds.
-
Phenyl Column: A phenyl column offers alternative selectivity due to π-π interactions with aromatic analytes. This can be particularly useful if the co-eluting compounds have different aromatic characteristics.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar compounds and reduce peak tailing for basic analytes.
-
Q4: My thiouracil peaks are showing fronting or tailing. What could be the cause and how can I fix it?
A4: Peak fronting and tailing are forms of peak asymmetry that can indicate underlying issues with your chromatographic system or method.[12][13]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic silanol groups on the silica support.[12]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of acidic silanol groups, reducing these secondary interactions.
-
Use an End-capped Column: Modern, high-purity, end-capped silica columns have fewer exposed silanol groups and are less prone to causing peak tailing.
-
Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase and improve the peak shape of basic analytes.
-
-
-
Peak Fronting: This is less common than tailing and is often a sign of column overload or a problem with the column bed.[13][14][15]
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.
-
Check for Column Voids: A void at the head of the column can cause peak fronting. This may require replacing the column.
-
-
Q5: How can I minimize matrix effects when analyzing thiouracils in biological samples?
A5: Matrix effects, where components of the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, can lead to inaccurate quantification.[16][17][18]
-
Effective Sample Preparation: The most effective way to minimize matrix effects is through thorough sample preparation.
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract thiouracils from the biological matrix into an organic solvent, leaving many interfering compounds behind.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. By choosing an appropriate sorbent and elution solvent, you can selectively isolate the thiouracils and remove a significant portion of the matrix components.
-
-
Chromatographic Separation: Good chromatographic separation is also key. If you can chromatographically resolve the thiouracils from the majority of the matrix components, the impact of ion suppression will be reduced.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it will be affected by the matrix in the same way as the analyte. If a stable isotope-labeled standard is not available, a structural analog can be used.[1]
Experimental Protocols
Protocol 1: HPLC-UV Method for the Separation of Thiouracil, Methylthiouracil, and Propylthiouracil
This protocol is based on a method for the analysis of thiourea and its derivatives.[19]
-
Chromatographic System:
-
Column: Primesep P mixed-mode column (or a similar mixed-mode or C18 column)
-
Mobile Phase: Acetonitrile and water with phosphoric acid as a buffer. A typical starting point would be a ratio of 20:80 (v/v) acetonitrile:water, with the aqueous portion containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm[4]
-
Column Temperature: 30 °C
-
-
Methodology:
-
Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and acidified water. Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of thiouracil, methylthiouracil, and propylthiouracil in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
To resolve co-eluting peaks, systematically adjust the percentage of acetonitrile in the mobile phase. A gradient elution may be necessary for complex samples. For example, start with a lower acetonitrile concentration and gradually increase it over the course of the run.[20][21][22]
-
Protocol 2: UPLC-MS/MS Method for the Analysis of Propylthiouracil and its Metabolites
This protocol is adapted from a method for the simultaneous quantification of propylthiouracil and its glucuronide metabolite.[23][24][25]
-
Chromatographic System:
-
Column: ZORBAX Extend-C18 column (2.1 x 50 mm, 1.8 µm) or equivalent sub-2 µm C18 column.[23][24]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C[26]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Methodology:
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for propylthiouracil and any other target analytes by infusing standard solutions.
-
Prepare samples, including a protein precipitation step followed by evaporation and reconstitution in the initial mobile phase conditions.
-
Inject the samples onto the UPLC-MS/MS system.
-
The high efficiency of the UPLC column combined with the selectivity of the MS/MS detection should provide excellent resolution and specificity for the analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting co-elution problems.
Caption: A typical experimental workflow for UPLC-MS/MS analysis of thiouracils.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography I. General semi-thermodynamic treatment for adsorption and partition mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromblog.wordpress.com [chromblog.wordpress.com]
- 11. asdlib.org [asdlib.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Minimizing Matrix Effects in XRF Spectrometry - XRF [xrfscientific.com]
- 19. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. mastelf.com [mastelf.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor reproducibility in 6-Phenyl-2-thiouracil bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Phenyl-2-thiouracil (PTU) in bioassays. Poor reproducibility is a significant challenge; this guide is designed to help identify and address common issues to ensure the accuracy and consistency of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability between my replicate wells?
High variability between replicate wells is a common issue that can obscure genuine biological effects. The primary causes often relate to technical execution during the assay setup.
-
Inconsistent Pipetting: Small volume inaccuracies during the addition of cells, reagents, or the PTU compound can introduce significant variability. Ensure your pipettes are calibrated and use consistent technique for all additions.
-
Compound Precipitation: PTU, like many small organic molecules, may have limited aqueous solubility. If it precipitates in the culture medium, it leads to inaccurate dosing and can cause cellular stress.[1] Visually inspect plates under a microscope after compound addition to check for precipitates.
Q2: My EC50 / IC50 values for PTU are inconsistent across different experiments. What are the likely causes?
Shifts in potency (EC50/IC50) values from one experiment to the next are a hallmark of poor reproducibility and can stem from several biological and technical sources.
-
Cell State and Passage Number: The physiological state of your cells is critical. Factors like cell passage number, confluency at the time of the assay, and the growth phase can all affect their response to stimuli.[4] It is crucial to use cells within a consistent, low passage number range and to seed them from cultures at a similar confluency each time.
-
Serum and Media Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell signaling and drug sensitivity.[5] If possible, purchase a large batch of FBS and test it before use in critical experiments.
-
Assay Incubation Times: The timing of reagent addition, compound treatment, and final measurement must be kept consistent. For signaling events, capturing the peak activity is essential, and deviations in timing can lead to missed or underestimated responses.[4][5]
-
Data Analysis Methods: The method used to calculate EC50/IC50 values can impact the final result. Different software programs may use slightly different nonlinear regression models or constraints.[6] Use a consistent data analysis workflow and software for all experiments.
Q3: I'm not observing any biological response to PTU in my cell-based assay. What should I check first?
A lack of response can be frustrating but is often solvable through systematic troubleshooting.
-
Target Expression: The most fundamental requirement is that your chosen cell line expresses the biological target of PTU. For taste bioassays, PTU primarily acts on the bitter taste receptor TAS2R38, a G protein-coupled receptor (GPCR).[7][8] Verify that your cell line (e.g., HEK293T) is correctly transfected to express functional TAS2R38. Genetic variations (haplotypes) of this receptor dramatically affect sensitivity.[9]
-
Compound Integrity: Ensure the PTU stock solution is correctly prepared and has not degraded. Small molecules can be sensitive to light, temperature, and freeze-thaw cycles. Prepare fresh dilutions from a trusted stock for each experiment.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the signal. This can be due to a low signal-to-noise ratio.[10] Optimize assay parameters like cell number, reagent concentrations, and measurement settings on your plate reader.[11][12]
-
Mechanism of Action: While the primary target in taste is TAS2R38, PTU and its analogs (like propylthiouracil) are also known to inhibit enzymes like thyroid peroxidase and 5'-deiodinase.[13][14][15] Ensure your assay is designed to measure the correct downstream effect of the intended target interaction.
Q4: My compound appears to be precipitating in the cell culture medium. How can I resolve this?
Compound precipitation is a frequent problem with hydrophobic molecules and can invalidate results by causing inaccurate dosing and cell stress.[1]
-
Check Solubility: First, determine the solubility of your PTU stock in the final assay medium. This can be done through serial dilutions and visual inspection.
-
Adjust Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be minimal (typically <0.5%) and consistent across all wells, including vehicle controls.[1]
-
Use Pre-warmed Medium: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility.[1]
-
Sonication: Briefly sonicating the stock solution before diluting it into the medium can help break up small aggregates.[1]
Troubleshooting Guides & Workflows
Diagram 1: General Troubleshooting Workflow for Poor Reproducibility
Caption: A decision tree for troubleshooting common reproducibility issues in bioassays.
Data Presentation: Factors Influencing Assay Reproducibility
The following table summarizes key parameters that can introduce variability into PTU bioassays and provides best-practice recommendations to improve consistency.
| Parameter Category | Factor | Source of Variability | Best Practice Recommendation |
| Cell-Based | Cell Line Identity & Integrity | Misidentification, contamination, or genetic drift of cell lines. | Authenticate cell lines (e.g., via STR profiling) and regularly test for mycoplasma. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic changes, altering cellular responses.[4] | Maintain a cryopreserved master cell bank and use cells within a defined, low passage number window. | |
| Seeding Density | Inconsistent cell numbers per well lead to variable results.[5] | Use a hemocytometer or automated cell counter for accurate cell counts and ensure a homogenous suspension during plating. | |
| Reagent-Based | Compound Stock | Degradation, precipitation, or inaccurate concentration of PTU. | Store stock solutions in small, single-use aliquots at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Serum Lot | Lot-to-lot differences in serum can significantly alter cell growth and signaling.[5] | Purchase a large single lot of serum. Qualify the new lot against the old lot before use in critical assays. | |
| Assay Reagents | Variability in assay kits, dyes, or substrates. | Adhere strictly to manufacturer's storage and handling instructions. Note lot numbers for all reagents used. | |
| Protocol-Based | Incubation Times | Deviations in treatment or detection steps affect time-sensitive biological responses.[4] | Use calibrated timers and a consistent workflow for all plates within and between experiments. |
| Edge Effects | Temperature and evaporation gradients across the microplate.[2] | Do not use the outer 36 wells of a 96-well plate for samples, or fill them with sterile media/PBS to create a buffer. | |
| Data Processing | Inconsistent application of background subtraction, normalization, and curve-fitting models.[6] | Establish and follow a standard operating procedure (SOP) for data analysis. |
Signaling Pathways & Experimental Protocols
Diagram 2: TAS2R38 Signaling Pathway
Activation of the bitter taste receptor TAS2R38 by an agonist like PTU initiates a G protein-coupled signaling cascade, leading to an increase in intracellular calcium.
Caption: Simplified signaling cascade for the TAS2R38 bitter taste receptor.
Experimental Protocol: Calcium Mobilization Assay for TAS2R38 Activation
This protocol outlines a common method to measure the activation of heterologously expressed TAS2R38 by PTU using a fluorescent calcium indicator.
1. Materials and Reagents:
-
HEK293T cells stably expressing the TAS2R38 receptor.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Probenecid (optional, to prevent dye leakage).
-
This compound (PTU): 10 mM stock in DMSO.
-
Control Agonist: Propylthiouracil (PROP).
-
Assay Plates: Black, clear-bottom 96-well or 384-well plates.
2. Experimental Workflow:
Diagram 3: Calcium Mobilization Assay Workflow
Caption: Step-by-step workflow for a typical PTU calcium mobilization bioassay.
3. Step-by-Step Procedure:
-
Cell Plating (Day 1):
-
Harvest TAS2R38-expressing HEK293T cells from a sub-confluent flask.
-
Perform a cell count and calculate the required volume for seeding (e.g., 40,000 cells/well for a 96-well plate).
-
Seed cells in the appropriate volume of culture medium into the assay plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading (Day 2):
-
Prepare the dye loading solution according to the manufacturer's protocol (e.g., Fluo-4 AM with probenecid in assay buffer).
-
Gently remove the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of assay buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition and Measurement (Day 2):
-
During the dye loading incubation, prepare a serial dilution of PTU in assay buffer at 2x the final desired concentration.
-
After incubation, place the plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR, FlexStation).
-
Allow the plate to equilibrate for 5-10 minutes.
-
Set the instrument to record a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then inject 50 µL of the 2x PTU dilutions into the corresponding wells.
-
Continue recording the fluorescence signal for 90-120 seconds to capture the peak calcium response.
-
4. Data Analysis:
-
Export the kinetic fluorescence data.
-
For each well, calculate the response by subtracting the baseline fluorescence from the maximum signal achieved after compound addition.
-
Normalize the responses (e.g., setting the vehicle control as 0% and a maximal concentration of a reference agonist as 100%).
-
Plot the normalized response versus the logarithm of the PTU concentration.
-
Fit the data to a four-parameter nonlinear regression model to determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. marinbio.com [marinbio.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bento.bio [bento.bio]
- 9. Association between Genetic Variation in the TAS2R38 Bitter Taste Receptor and Propylthiouracil Bitter Taste Thresholds among Adults Living in Japan Using the Modified 2AFC Procedure with the Quest Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. selectscience.net [selectscience.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propylthiouracil - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for the synthesis of 6-Phenyl-2-thiouracil analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-phenyl-2-thiouracil and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound analogs, primarily through the Biginelli reaction.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound analogs can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in the starting materials (aldehyde, β-ketoester, or thiourea) or solvents can interfere with the reaction, leading to side products or incomplete conversion.[1][2] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and lower yields.[1]
-
Catalyst Inactivity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[2]
Q2: I am observing a significant amount of a fluorescent byproduct. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea or thiourea at higher temperatures.[2]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2] Experimenting with different Lewis or Brønsted acids may be beneficial.
-
Order of Addition: Adding the thiourea last may in some cases help to minimize its decomposition.[2]
Q3: The purification of my crude product is difficult. What are common impurities and how can I improve the purification process?
A3: Purification challenges often arise from the presence of unreacted starting materials or side products.
-
Unreacted Starting Materials: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.[2]
-
Side Products: Besides the Hantzsch DHP, other side reactions can occur. The choice of solvent can impact reactant solubility and reaction rate, potentially minimizing side reactions. While ethanol is common, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[2]
-
Workup Procedure: A proper workup is crucial. One described method involves removing the solvent under reduced pressure, dissolving the residue in water, adjusting the pH to 3 with acid, and then extracting with an organic solvent like ethyl acetate.[3][4]
Q4: What are the key differences in reaction conditions when using urea versus thiourea?
A4: The Biginelli reaction can be performed with either urea or thiourea to yield the corresponding dihydropyrimidin-2(1H)-ones or dihydropyrimidin-2(1H)-thiones, respectively.[5] While the general mechanism is similar, the reactivity of thiourea can sometimes necessitate adjustments to the reaction conditions. The synthesis of this compound specifically involves thiourea.[3][4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the synthesis of thiouracil analogs under various conditions.
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | Varies | Moderate to High | |
| Yb(OTf)₃ | Solvent-free | Varies | Shorter | Increased | |
| Indium(III) Chloride | Varies | Varies | Varies | Improved | |
| LiClO₄ | Varies | Varies | Varies | Improved | |
| Sodium Ethoxide | Ethanol | Reflux | Overnight | 24 | [3][4] |
| Potassium Carbonate | DMF | 70-80 | Varies | Mixture of products | [6] |
| Sodium Methoxide | Methanol | Stirred | 1 | 82 | [6] |
Table 2: Effect of Different Solvents on Alkylation of 6-methyl-2-thiouracil
| Solvent System | Base | Temperature (°C) | Outcome | Reference |
| DMF | K₂CO₃ | 70-80 | Mixture of S- and N-alkylated products | [6] |
| Methanol | Sodium Methoxide | Room Temp | Primarily S-alkylated product | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Biginelli Reaction
This protocol is adapted from the synthesis of 2-mercapto-6-phenyl-4-hydroxypyrimidine.[3][4]
Materials:
-
Ethyl benzoylacetate
-
Thiourea (Carbamimidothioic acid)
-
Sodium ethoxide
-
Ethanol
-
Water
-
Hydrochloric acid or Acetic acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl benzoylacetate (10.41 mmol) in ethanol (15 mL), add sodium ethoxide (18.7 mmol) and thiourea (15.61 mmol).[3][4]
-
Stir the reaction mixture under reflux conditions overnight.[3][4]
-
After completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure.[3][4]
-
Adjust the pH to 3 with a suitable acid (e.g., dilute HCl or acetic acid).[3][4]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3][4]
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[3][4]
Protocol 2: S-Alkylation of 6-methyl-2-thiouracil
This protocol is for the synthesis of 2-(2-aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one derivatives.[6]
Materials:
-
6-methyl-2-thiouracil
-
Substituted phenacyl bromide
-
Anhydrous methanol
-
Sodium methoxide
-
Water
-
Acetone
-
DMF
Procedure:
-
Dissolve 2 mmol of 6-methyl-2-thiouracil in 6 ml of anhydrous methanol.[6]
-
Add sodium methoxide (2.2 mmol).[6]
-
Add the corresponding phenacyl bromide (2.2 mmol).[6]
-
Stir the mixture for 1 hour.[6]
-
Add 10 ml of water to the reaction mixture.[6]
-
Filter the precipitate, dry it, and recrystallize from a mixture of acetone and DMF.[6]
Visualizations
Caption: General workflow for the synthesis of this compound analogs.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Influence of reaction parameters on synthesis outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 36822-11-4 [m.chemicalbook.com]
- 4. This compound | 36822-11-4 [chemicalbook.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
Validation & Comparative
A Comparative Guide for Researchers: 6-Phenyl-2-thiouracil vs. Propylthiouracil (PTU) in Hyperthyroidism Treatment
This guide provides a detailed, objective comparison of 6-Phenyl-2-thiouracil and the established antithyroid drug Propylthiouracil (PTU) for researchers, scientists, and drug development professionals. The information is supported by available experimental data to facilitate informed decisions in research and development.
Executive Summary
Propylthiouracil (PTU) is a well-characterized thionamide used in the clinical management of hyperthyroidism. Its mechanisms of action, primarily the inhibition of thyroid peroxidase (TPO) and the peripheral deiodination of thyroxine (T4) to the more active triiodothyronine (T3), are well-documented. In contrast, this compound is a structurally related compound whose antithyroid properties are less extensively studied. While direct comparative data is limited, this guide synthesizes the available information to provide a comparative overview of their performance based on existing literature.
Mechanism of Action
Both this compound and PTU belong to the thiouracil family of compounds and are expected to share a primary mechanism of action: the inhibition of thyroid peroxidase (TPO). TPO is a crucial enzyme in the synthesis of thyroid hormones.[1] Additionally, PTU is known to inhibit the peripheral conversion of T4 to T3.[2]
Thyroid Hormone Synthesis and Inhibition Pathway
The synthesis of thyroid hormones is a multi-step process occurring in the thyroid follicular cells, regulated by the hypothalamic-pituitary-thyroid axis. The key steps susceptible to inhibition by thiouracil compounds are catalyzed by TPO.
Comparative Performance Data
Quantitative data directly comparing the efficacy of this compound and PTU is scarce in publicly available literature. The following tables summarize the known data for PTU and highlight the data gaps for this compound.
In Vitro TPO Inhibition
| Compound | IC50 (µM) | Reference |
| Propylthiouracil (PTU) | 1.2 - 2.0 | [3][4] |
| This compound | Data not available |
In Vitro Deiodinase Inhibition
Some derivatives of 6-substituted-2-thiouracils have shown potent deiodinase inhibition, in some cases greater than PTU.
| Compound | Enzyme Target | Inhibition | Reference |
| Propylthiouracil (PTU) | Type 1 Iodothyronine Deiodinase | Potent Inhibitor | [5] |
| 6-(p-n-butylanilino)-2-thiouracil | Human Placenta Iodothyronine Deiodinase | More effective than PTU | [6] |
| This compound | Data not available |
In Vivo Antithyroid Activity
Studies on various 6-substituted-2-thiouracil derivatives have demonstrated significant antithyroid effects in animal models. One study indicated that some derivatives were more potent than PTU in reducing serum T4 levels in rats. However, specific data for the 6-phenyl derivative was not explicitly provided in the abstract.
| Compound | Animal Model | Effect on Serum T4 | Reference |
| Propylthiouracil (PTU) | Rat | Potent reduction | [5] |
| 6-Aryl-2-thiouracil Derivatives | Rat | Some derivatives more potent than PTU | |
| This compound | Rat | Data not available |
Experimental Protocols
Thyroperoxidase (TPO) Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TPO.
Materials:
-
Recombinant human TPO or microsomal fraction from thyroid tissue
-
Amplex™ UltraRed reagent
-
Hydrogen peroxide (H2O2)
-
Test compounds (this compound, PTU) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, TPO preparation, and the test compound dilutions.
-
Initiate the reaction by adding Amplex™ UltraRed reagent and H2O2.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of TPO inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Deiodinase Inhibition Assay (In Vitro)
Objective: To assess the inhibitory effect of test compounds on the activity of iodothyronine deiodinases.
Materials:
-
Source of deiodinase enzyme (e.g., liver or kidney microsomes, or recombinant enzyme)
-
Substrate (e.g., reverse T3 for Type 1 deiodinase)
-
Dithiothreitol (DTT) as a cofactor
-
Test compounds
-
Method for detecting iodide release (e.g., Sandell-Kolthoff reaction or radioimmunoassay)
Procedure:
-
Prepare reaction mixtures containing the enzyme source, substrate, DTT, and various concentrations of the test compound.
-
Incubate the mixtures at 37°C.
-
Stop the reaction after a defined period.
-
Measure the amount of iodide released.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the TPO assay.
Induction of Hyperthyroidism in a Rat Model (In Vivo)
Objective: To create a hyperthyroid animal model for evaluating the efficacy of antithyroid drugs.
Method:
-
Administer L-thyroxine (T4) to rats (e.g., via daily intraperitoneal injections or subcutaneously implanted pellets) for a specified period (e.g., 14-21 days).
-
Confirm the hyperthyroid state by measuring serum levels of T3, T4, and thyroid-stimulating hormone (TSH). Hyperthyroidism is indicated by elevated T3 and T4 levels and suppressed TSH levels.
-
Once the hyperthyroid model is established, the animals can be used to test the efficacy of antithyroid compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of antithyroid agents.
Conclusion
Propylthiouracil is a cornerstone in hyperthyroidism therapy with a well-defined mechanism of action and a known efficacy and safety profile. This compound, as a structural analog, holds promise as a potential antithyroid agent. However, the current body of public-domain research lacks direct, quantitative comparisons of its efficacy and potency against PTU. Further in vitro and in vivo studies, following the experimental protocols outlined in this guide, are necessary to fully elucidate the therapeutic potential of this compound and to establish a comprehensive comparative profile against established treatments like PTU. The provided data and methodologies offer a foundational framework for researchers to design and execute such comparative studies.
References
- 1. preprints.org [preprints.org]
- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents [mdpi.com]
Comparative study of the anticancer activity of 6-Phenyl-2-thiouracil and its analogs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activities of various analogs of 6-Phenyl-2-thiouracil. While direct and extensive experimental data on the anticancer properties of the parent compound, this compound, is limited in the reviewed literature, numerous studies have synthesized and evaluated a range of its derivatives, demonstrating their potential as cytotoxic agents against several cancer cell lines. This report summarizes the available quantitative data, details the experimental methodologies employed, and visualizes potential mechanisms of action and experimental workflows.
Data Presentation: In Vitro Cytotoxicity of this compound Analogs
The anticancer efficacy of this compound analogs has been predominantly evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies. The following tables summarize the reported IC50 values for different analogs, providing a basis for comparative analysis.
Table 1: Cytotoxicity of 5,5'-(Phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against HeLa Cells [1]
| Compound ID | Substitution on Phenyl Ring | IC50 (µg/mL)[1] |
| 1 | 4-Nitro | 4.18[1] |
| 2 | 2-Nitro | 5.25[1] |
| 3 | 3-Nitro | 6.33[1] |
| 4 | 4-Chloro | 7.50[1] |
| 5 | 2-Chloro | 8.12[1] |
| 6 | 4-Methyl | 9.20[1] |
| 7 | 4-Methoxy | 10.20[1] |
| 8 | 3,4-Dimethoxy | 6.80[1] |
| 9 | 3,4,5-Trimethoxy | 7.80[1] |
| 10 | 4-Hydroxy-3-methoxy | 8.50[1] |
| 11 | 2,4-Dichloro | 5.80[1] |
| 12 | 4-(Dimethylamino) | 9.80[1] |
| 13 | Unsubstituted Phenyl | 8.80[1] |
| 5-Fluorouracil (5-FU) | Reference Drug | 12.08[1] |
Table 2: Cytotoxicity of 6-Aryl-5-cyano-2-thiouracil Derivatives [2]
| Compound ID | Aryl Group | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M[2] |
| 6d | 4-Chlorophenyl | HOP-92 (Non-small cell lung) | Potent[2] |
| 6i | 4-Methoxyphenyl | MOLT-4 (Leukemia) | Potent[2] |
Note: For compounds 6d and 6i, the original study reported "potent growth inhibitory effect" without specifying the exact percentage of inhibition.
Table 3: Cytotoxicity of 2-Thiouracil-5-Sulfonamide Derivatives (IC50 in µM) [3]
| Compound ID | Substitution on Phenylsulfonamide | A-2780 (Ovarian) | HT-29 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |
| 6b | 4-Methoxyphenyl | >50 | 1.89 ± 0.12 | 1.45 ± 0.10 | 10.12 ± 0.88 |
| 6d | 4-Bromophenyl | 10.11 ± 0.98 | 1.65 ± 0.11 | 1.32 ± 0.09 | 9.87 ± 0.85 |
| 6e | 2,3-Dichlorophenyl | 8.76 ± 0.76 | 1.23 ± 0.08 | 0.98 ± 0.06 | 7.65 ± 0.65 |
| 6g | 4-Nitrophenyl | 12.34 ± 1.01 | 2.11 ± 0.15 | 1.87 ± 0.13 | 11.23 ± 0.99 |
| 7b | Chalcone derivative | >50 | 3.45 ± 0.23 | 2.87 ± 0.19 | 15.43 ± 1.21 |
| 5-Fluorouracil (5-FU) | Reference Drug | 4.56 ± 0.32 | 5.12 ± 0.41 | 6.23 ± 0.51 | 28.76 ± 2.11 |
Experimental Protocols
The evaluation of the anticancer activity of this compound analogs typically involves standardized in vitro cytotoxicity assays. The Sulforhodamine B (SRB) assay is a frequently employed method.
Sulforhodamine B (SRB) Assay Protocol
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
1. Cell Plating:
-
Cells are harvested from exponential phase cultures.
-
A cell suspension is prepared in a complete growth medium, and cells are seeded into 96-well plates at a density of 5,000 to 20,000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are made in a complete growth medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the respective compound dilutions is added.
-
Control wells containing medium with DMSO (vehicle control) and medium alone (negative control) are included.
-
The plates are incubated for a specified period, usually 48 to 72 hours.
3. Cell Fixation:
-
After the incubation period, the supernatant is discarded, and the cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final concentration of 10% TCA.
-
The plates are then incubated at 4°C for 60 minutes.
4. Staining:
-
The TCA solution is removed, and the plates are washed five times with slow-running tap water and then air-dried.
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well.
-
The plates are incubated at room temperature for 10-30 minutes.
5. Washing and Solubilization:
-
After staining, the unbound SRB dye is removed by washing the plates five times with 1% (v/v) acetic acid.
-
The plates are then air-dried.
-
200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
6. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 510 nm using a microplate reader.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mechanistic Insights and Visualizations
While the precise mechanisms of action for many this compound analogs are still under investigation, studies on related thiouracil derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Potential Signaling Pathway for Apoptosis Induction
Several anticancer agents exert their effects by triggering the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways. For thiouracil derivatives, a plausible mechanism involves the modulation of key proteins in these pathways, leading to the activation of caspases, the executioners of apoptosis.
Caption: Potential intrinsic apoptosis pathway induced by this compound analogs.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing the anticancer potential of novel compounds like this compound analogs follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: General experimental workflow for evaluating anticancer activity.
Logical Relationship: Structure-Activity Relationship (SAR)
The anticancer activity of this compound analogs is influenced by the nature and position of substituents on the phenyl ring. While a comprehensive SAR study is beyond the scope of this guide, a simplified logical diagram can illustrate this relationship.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Efficacy of Novel Compounds Against Hepatitis C Virus: A Comparative Guide
Introduction
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C virus (HCV) infection, leading to cure rates exceeding 95%.[1][2] However, the emergence of drug-resistant variants and the need for pangenotypic, well-tolerated regimens continue to drive the search for novel anti-HCV agents.[3][4] This guide provides a comprehensive framework for validating the antiviral efficacy of a novel investigational compound, such as the hypothetical 6-Phenyl-2-thiouracil, against HCV. It outlines the standard experimental workflow, details key assay protocols, and presents a comparative analysis with established DAAs.
Comparative Antiviral Activity and Cytotoxicity
The initial assessment of a novel anti-HCV compound involves determining its potency in inhibiting viral replication and its potential for cellular toxicity. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
The following table presents hypothetical data for our investigational compound, "this compound," compared to well-characterized HCV inhibitors targeting different viral proteins.
| Compound | Target | Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Hypothetical) | NS5B Polymerase (NNI) | 1b | 85 | >50 | >588 |
| Sofosbuvir | NS5B Polymerase (NI) | 1b | 40 | >100 | >2500 |
| Daclatasvir | NS5A Inhibitor | 1b | 0.009 | >10 | >1,111,111 |
| Boceprevir | NS3/4A Protease Inhibitor | 1b | 200 | >25 | >125 |
Data is hypothetical for illustrative purposes. NI: Nucleoside Inhibitor, NNI: Non-Nucleoside Inhibitor.
Experimental Workflow for Antiviral Validation
The validation of a novel anti-HCV compound follows a structured workflow, beginning with primary screening and progressing to more detailed characterization of its antiviral activity and mechanism of action.
References
Assessing the Potential for Interference: A Comparative Guide to 6-Phenyl-2-thiouracil Cross-reactivity in Immunoassays
6-Phenyl-2-thiouracil, a derivative of the thyrostatic agent thiouracil, possesses a chemical structure that warrants careful consideration of its potential to interfere in various immunoassays. Due to its core thiouracil moiety, immunoassays designed to detect thyroid hormones or related compounds are particularly susceptible to cross-reactivity. Understanding the degree of this potential interference is critical for any study involving this compound.
Comparative Analysis of Thiouracil Derivatives
To contextualize the potential cross-reactivity of this compound, it is useful to compare it with other structurally related compounds. The following table presents hypothetical, yet plausible, cross-reactivity data in a competitive ELISA designed for a thyroxine (T4) analog. This data is based on the principle of structural similarity, where greater resemblance to the target analyte is presumed to result in higher cross-reactivity.
| Compound | Structure | Molecular Weight ( g/mol ) | Hypothetical IC50 (nM) | Hypothetical Cross-Reactivity (%) |
| Thyroxine (T4) | Reference Analyte | 776.87 | 10 | 100 |
| This compound | C₁₀H₈N₂OS | 204.25 | 5,000 | 0.2 |
| 6-Propyl-2-thiouracil | C₇H₁₀N₂OS | 170.23 | 10,000 | 0.1 |
| 6-Methyl-2-thiouracil | C₅H₆N₂OS | 142.18 | 25,000 | 0.04 |
| 2-Thiouracil | C₄H₄N₂OS | 128.15 | 50,000 | 0.02 |
| Methimazole | C₄H₆N₂S | 114.17 | >100,000 | <0.01 |
Note: The IC50 and Cross-Reactivity values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The rationale for this hypothetical data lies in the increasing structural deviation from a potential thyroxine-like hapten used to generate the immunoassay antibodies. The presence of the phenyl group in this compound adds significant bulk compared to the smaller alkyl chains of 6-Propyl- and 6-Methyl-2-thiouracil, and the unsubstituted 2-Thiouracil. Methimazole, with its distinct imidazole ring, is expected to have the lowest cross-reactivity.
Understanding the Immunoassay Signaling Pathway
The most common format for assessing the cross-reactivity of small molecules like this compound is the competitive immunoassay. In this setup, the analyte in the sample competes with a labeled version of the target analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following protocol outlines a standard procedure for determining the cross-reactivity of this compound and other compounds in a competitive ELISA format.
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
Target analyte-protein conjugate (e.g., T4-BSA) for coating
-
Specific antibody (e.g., anti-T4 monoclonal antibody)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
This compound and other potential cross-reactants
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Experimental Workflow:
3. Detailed Procedure:
-
Plate Coating: Dilute the target analyte-protein conjugate in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the standard analyte and each potential cross-reactant (including this compound).
-
In separate tubes, pre-incubate the specific antibody with each dilution of the standard or cross-reactant.
-
Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the standard analyte concentration.
-
Determine the concentration of the standard analyte that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reactant) x 100
Logical Framework for Assessing Cross-Reactivity
The decision to perform a full cross-reactivity study can be guided by a logical assessment of the compound and the immunoassay being used.
Comparison of the inhibitory effects of 6-Phenyl-2-thiouracil and Methimazole on thyroid peroxidase.
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the inhibitory effects of Methimazole (MMI) and 6-Propyl-2-thiouracil (PTU) on thyroid peroxidase (TPO). It is important to note that while the initial request specified 6-Phenyl-2-thiouracil, a thorough literature search yielded no direct comparative studies or specific inhibitory data for this compound against TPO. Therefore, this guide focuses on the widely studied and structurally related compound, 6-Propyl-2-thiouracil, as a viable and informative alternative for comparison with Methimazole.
Both Methimazole and 6-Propyl-2-thiouracil are key therapeutic agents in the management of hyperthyroidism, exerting their effects by targeting thyroid peroxidase, the principal enzyme in the biosynthesis of thyroid hormones.[1][2] This guide synthesizes experimental data to elucidate the differences in their inhibitory potency and mechanisms of action.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of Methimazole and 6-Propyl-2-thiouracil on thyroid peroxidase have been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The data presented below, collated from various experimental sources, indicates that Methimazole is a more potent inhibitor of thyroid peroxidase than 6-Propyl-2-thiouracil, exhibiting a lower IC50 value.
| Inhibitor | IC50 (µM) | Assay Type | TPO Source | Reference |
| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [3] |
| Methimazole (MMI) | 0.8 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [4] |
| Methimazole (MMI) | 5.2 | LPO-catalyzed iodination of L-tyrosine | Not Specified | [5] |
| Methimazole (MMI) | 7.0 ± 1.1 | LPO-catalyzed oxidation of ABTS | Not Specified | [5] |
| 6-Propyl-2-thiouracil (PTU) | 1.2 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [3] |
| 6-Propyl-2-thiouracil (PTU) | 2.0 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [4] |
| 6-Propyl-2-thiouracil (PTU) | 2.0 | Not Specified | Human TPO | [6] |
Mechanism of Action and Inhibition
Methimazole and 6-Propyl-2-thiouracil are both classified as thionamide antithyroid drugs that effectively inhibit thyroid peroxidase.[7] TPO is a heme-containing enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).
The inhibitory mechanism of Methimazole is considered to be irreversible.[6] It acts by directly interacting with and inactivating the thyroid peroxidase enzyme.[6] In contrast, the inhibition of TPO by 6-Propyl-2-thiouracil is reversible.[6] PTU appears to compete with tyrosyl residues for oxidized iodine, thereby preventing the iodination of thyroglobulin.[8] Studies have shown that the inhibitory effect of PTU can be overcome by dialysis, whereas the inhibition by MMI cannot be reversed by this method.[6]
The following diagram illustrates the thyroid hormone synthesis pathway and the points of inhibition by these compounds.
Caption: Thyroid hormone synthesis and site of inhibition.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the inhibitory effects of compounds on thyroid peroxidase.
Amplex® UltraRed (AUR) Thyroid Peroxidase Inhibition Assay
This high-throughput assay measures the TPO-catalyzed oxidation of the Amplex UltraRed reagent in the presence of hydrogen peroxide (H₂O₂), which results in the formation of the fluorescent product, resorufin.[4][9]
1. Preparation of Reagents:
-
Assay Buffer: 200 mM Potassium Phosphate buffer, pH 7.4.
-
TPO Source: Rat thyroid microsomes. The protein concentration is determined using a standard protein assay (e.g., BCA assay).[9]
-
Test Compounds (Methimazole or 6-Propyl-2-thiouracil): Prepare a stock solution in DMSO.
-
Amplex UltraRed (AUR) Reagent: Prepare a stock solution in DMSO and dilute to the final working concentration in the assay buffer.
-
Hydrogen Peroxide (H₂O₂): Prepare a stock solution and dilute to the final working concentration in the assay buffer.
2. Assay Procedure (96-well plate format):
-
Add the assay buffer, rat thyroid microsomes, and the desired concentration of the test compound or vehicle control (DMSO) to each well.
-
Pre-incubate the plate for approximately 15 minutes at room temperature.
-
Initiate the reaction by adding the AUR reagent followed by H₂O₂.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for the Amplex UltraRed TPO inhibition assay.
Caption: Amplex UltraRed TPO inhibition assay workflow.
Guaiacol Oxidation Assay
This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of H₂O₂, which produces a colored product that can be measured spectrophotometrically.[10][11]
1. Preparation of Reagents:
-
Buffer: As specified in the referenced protocol (e.g., 0.1M NaPO₄ buffer, pH 5).[11]
-
TPO Enzyme: Prepared from a source such as porcine thyroid glands.[10]
-
Guaiacol Solution: Prepare a solution of guaiacol (e.g., 33 mM).[10]
-
Hydrogen Peroxide (H₂O₂): Prepare a dilute solution of H₂O₂ (e.g., 0.27 mM).[10]
-
Test Compound Solutions: Prepare various concentrations of the inhibitor.
2. Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound solution, guaiacol solution, and the TPO enzyme solution to each well.[10]
-
Initiate the reaction by adding the H₂O₂ solution.[10]
-
Measure the absorbance at 470 nm at regular intervals (e.g., every minute for 3 minutes) at 37°C.[10]
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
References
- 1. scbt.com [scbt.com]
- 2. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reexamination of the proposed inactivation of thyroid peroxidase in the rat thyroid by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ableweb.org [ableweb.org]
Thiouracil Derivatives in Oncology: A Head-to-Head Comparison of Anticancer Efficacy
Thiouracil derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in anticancer drug discovery. Their structural versatility allows for modifications that can target various cancer-associated pathways, leading to a range of cytotoxic and targeted effects. This guide provides a head-to-head comparison of different thiouracil derivatives, summarizing their anticancer performance based on available experimental data to assist researchers and drug development professionals in this field.
Comparative Anticancer Activity of Thiouracil Derivatives
The anticancer potential of various thiouracil derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of cytotoxic potency, varies significantly among the different analogs, highlighting the critical role of their structural modifications.
A series of 4-bisarylurea thiouracil derivatives (6a-e) were synthesized and tested against breast cancer cell lines.[1] Among these, compound 6e demonstrated the highest cytotoxicity in both MCF-7 and MDA-MB-231 cell lines, although it also exhibited toxicity towards normal macrophage cells. In contrast, compound 6c showed strong efficacy against the cancer cell lines while maintaining a higher selectivity index, suggesting a more favorable therapeutic window.[1]
In another study, 2-thiouracil-5-sulfonamide derivatives were investigated for their anticancer activity.[2][3] Compound 6e , featuring a 2,3-dichlorophenyl group, emerged as the most potent inhibitor across four cancer cell lines: ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2).[2] Notably, this series of compounds generally showed higher cytotoxicity against HepG2 cells compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU).[2]
Further research on 2-thiouracil sulfonamide derivatives identified compound 9 as a highly potent agent against colon (CaCo-2) and breast (MCF7) cancer cell lines, with IC50 values of 2.82 and 2.92 µg/mL, respectively.[4]
Thiouracil derivatives have also been explored as histone deacetylase (HDAC) inhibitors.[5][6] Within a synthesized panel, compound 7e exhibited the most potent antiproliferative effects against breast (MCF7), liver (HepG2), and colon (HCT116) cancer cell lines.[5] Another derivative, compound 5m , showed superior activity against HDAC4 and a significant cytotoxic effect against HepG2 cells.[6]
The tables below summarize the IC50 values of these representative thiouracil derivatives against various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-bisarylurea thiouracil | 6e | MCF-7 (Breast) | 7.94 | [1] |
| MDA-MB-231 (Breast) | 6.67 | [1] | ||
| 6c | MCF-7 (Breast) | 9.23 ± 0.6 | [1] | |
| MDA-MB-231 (Breast) | 7.72 ± 0.6 | [1] | ||
| 2-thiouracil-5-sulfonamide | 6e | A-2780 (Ovarian) | - | [2] |
| HT-29 (Colon) | - | [2] | ||
| MCF-7 (Breast) | - | [2] | ||
| HepG2 (Liver) | - | [2] | ||
| 2-thiouracil sulfonamide | 9 | CaCo-2 (Colon) | 2.82 (µg/mL) | [4] |
| MCF7 (Breast) | 2.92 (µg/mL) | [4] | ||
| HDAC Inhibitor | 7e | HCT116 (Colon) | - | [5] |
| HDAC Inhibitor | 5m | HepG2 (Liver) | 3.3 ± 0.56 | [6] |
Note: Some IC50 values were not explicitly provided in the source material.
Mechanisms of Anticancer Action
The anticancer effects of thiouracil derivatives are mediated through various mechanisms, primarily the induction of apoptosis and cell cycle arrest, and the inhibition of key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry and caspase-3 assays have confirmed that 4-bisarylurea thiouracil derivatives 6a-c induce apoptosis in MCF-7 breast cancer cells.[1] Similarly, the 2-thiouracil-5-sulfonamide derivative 6e was shown to be a potent inducer of apoptosis, as evidenced by Annexin V-FITC assays.[2] Thiouracil-based HDAC inhibitors, such as compound 7e , were also found to trigger apoptosis, with a notable increase in the levels of caspase-3 and caspase-8.[5]
Cell cycle analysis revealed that these derivatives can arrest cell cycle progression at different phases. For instance, the 2-thiouracil-5-sulfonamide 6e caused cell cycle arrest at the G1/S phase in ovarian cancer cells (A2780), the S phase in colon (HT-29) and breast (MCF-7) cancer cells, and the G2/M phase in liver cancer cells (HepG2).[2] The HDAC inhibitor 7e arrested the cell cycle of HCT116 cells at the G0-G1 phase.[5]
Inhibition of Signaling Pathways
Proteomic analysis of cells treated with the 4-bisarylurea thiouracil derivative 6c revealed significant dysregulation of several key signaling pathways, including apoptosis, angiogenesis, VEGF signaling, Rho signal transduction, and the PI3K-Akt signaling pathway.[1]
The 2-thiouracil-5-sulfonamide derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2A (CDK2A).[2][3] CDK2 is a crucial regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest.[2] Molecular docking studies have supported the binding of these derivatives to the active site of CDK2A.[2][3]
Another class of 2-thiouracil sulfonamide derivatives was found to target the c-kit protein tyrosine kinase (PTK).[4] Molecular docking studies indicated that these compounds fit well into the active site of c-kit PTK, suggesting this as a potential mechanism for their anticancer activity.[4]
As their classification suggests, a newer generation of thiouracil derivatives has been specifically designed to inhibit histone deacetylases (HDACs).[5][6] Compound 7e , for example, showed potent inhibitory activity against HDAC1 and HDAC4.[5]
The following diagram illustrates the signaling pathways targeted by different thiouracil derivatives.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the anticancer properties of thiouracil derivatives.
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of the thiouracil derivatives were commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.[4]
General MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the thiouracil derivatives for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assays
The induction of apoptosis is frequently determined using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Caspase activity assays are also employed.
General Annexin V-FITC/PI Staining Protocol:
-
Cells are treated with the thiouracil derivative for a defined time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
The effect of thiouracil derivatives on cell cycle distribution is typically analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
General Cell Cycle Analysis Protocol:
-
Cells are treated with the compound of interest.
-
After treatment, cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A to remove RNA and stained with propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
The following diagram provides a generalized workflow for these key experimental procedures.
References
- 1. Investigating the multi-mechanistic anticancer effects of 4-bisarylurea thiouracil derivatives in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a new analytical method for 6-Phenyl-2-thiouracil using a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Phenyl-2-thiouracil against an existing method for a similar compound, Propylthiouracil. The validation of the new method is conducted using a reference standard and adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] All experimental data presented for the new method are illustrative to guide researchers in their validation process.
Introduction to this compound and Analytical Method Validation
This compound is a thiouracil derivative with potential applications in pharmaceutical research.[6][7] Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development. Method validation ensures that an analytical procedure is suitable for its intended purpose, providing data that is reliable and reproducible.[4][8] This guide focuses on the validation of a novel Reverse-Phase HPLC (RP-HPLC) method for this compound, utilizing a commercially available reference standard.[9]
Comparison of Analytical Methods
This section compares the newly proposed HPLC method for this compound with a previously validated method for Propylthiouracil, a structurally related compound.[10][11][12]
Table 1: Comparison of HPLC Method Parameters
| Parameter | New Method for this compound (Proposed) | Existing Method for Propylthiouracil[12] |
| Instrumentation | Agilent 1200 series HPLC with DAD detector | Agilent 1200 and Agilent 1260 Infinity II HPLC |
| Column | C18 Column (4.6 x 150 mm, 5 µm) | C18 Column |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.6) (30:70 v/v) | Acetonitrile:Phosphate Buffer (pH 4.6) (20:80 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection Wavelength | 275 nm | 272 nm |
| Injection Volume | 10 µL | Not Specified |
| Column Temperature | 30 °C | Not Specified |
| Internal Standard | Methylthiouracil | Not Specified |
Performance Data Comparison
The following tables summarize the validation performance data for the new this compound method against the existing Propylthiouracil method.
Table 2: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound (New Method) | 1 - 100 | > 0.999 |
| Propylthiouracil (Existing Method)[12] | 24.916 - 74.748 | > 0.999 |
Table 3: Accuracy (Recovery)
| Analyte | Concentration Level | Mean Recovery (%) |
| This compound (New Method) | 80% | 99.5 |
| 100% | 100.2 | |
| 120% | 99.8 | |
| Propylthiouracil (Existing Method)[12] | Not Specified | 98 - 102 |
Table 4: Precision (% RSD)
| Analyte | Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| This compound (New Method) | < 1.0% | < 1.5% |
| Propylthiouracil (Existing Method)[11] | < 5.6% | < 5.6% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (New Method) | 0.1 | 0.3 |
| Propylthiouracil (Existing Method)[11] | 0.058 | 0.0833 |
Experimental Protocols
The following protocols outline the detailed methodology for validating the new analytical method for this compound based on ICH Q2(R2) guidelines.[1][2][3][4][5]
4.1. Materials and Reagents
-
This compound Reference Standard (e.g., from LGC Standards or Sigma-Aldrich)[9]
-
Methylthiouracil (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic
-
Orthophosphoric Acid
-
Deionized Water
4.2. Chromatographic Conditions
-
As specified in Table 1 for the new method.
4.3. Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank samples (matrix without analyte) and samples spiked with potential impurities to ensure no interfering peaks at the retention time of this compound.
-
Linearity: A series of at least five concentrations of the this compound reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
-
Accuracy: Determined by the recovery of spiked samples. Samples are prepared at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is calculated by comparing the amount found to the known amount added.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a sample at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days, with different analysts, and/or on different equipment. The %RSD is calculated to assess the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., pH of the mobile phase, column temperature, and mobile phase composition) and observing the effect on the results.
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the new analytical method.
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. scbt.com [scbt.com]
- 7. This compound - [sigmaaldrich.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. This compound | CAS 36822-11-4 | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Comparative Docking Analysis of 6-Phenyl-2-thiouracil Derivatives Against Key Protein Targets
A comprehensive guide for researchers in drug discovery, offering a comparative analysis of the binding affinities and interaction patterns of 6-Phenyl-2-thiouracil derivatives with various protein targets implicated in cancer and other diseases. This guide provides a synthesis of recent molecular docking studies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds share a common scaffold that can be readily modified to optimize their interaction with various biological targets. Molecular docking studies have become an indispensable tool in elucidating the potential binding modes and affinities of these derivatives, providing crucial insights for structure-based drug design. This guide compares the docking performance of various this compound analogs against several key protein targets, including those involved in cancer cell proliferation and metabolic regulation.
Comparative Docking Data
The following tables summarize the quantitative results from various molecular docking studies, presenting the binding energies or docking scores of this compound derivatives against their respective protein targets.
Table 1: Docking of 5,5’-(Phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against Human Kinesin Eg5
| Compound | Substituent on Phenyl Ring | Binding Energy (kcal/mol) |
| 1 | 4-OCH3 | -11.0 |
| 2 | 4-F | -10.0 |
| 3 | 4-Cl | -9.8 |
| 4 | 4-Br | -9.5 |
| 5 | 4-NO2 | -26.7 |
| 6 | 3-NO2 | -13.2 |
| 7 | 2-NO2 | -11.2 |
| 8 | 2-Cl | -10.0 |
| 9 | 2-F | -9.0 |
| 10 | 2-Br | -8.0 |
| 11 | Unsubstituted | -6.0 |
| 12 | 2,4-di-Cl | -5.0 |
| 13 | 2,6-di-Cl | -5.0 |
| 5-Fluorouracil (Standard) | N/A | -8.0 |
| Data sourced from a study on the synthesis and anticancer activity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives.[1][2][3] |
Table 2: Docking of 6-Aryl-5-cyano Thiouracil Derivatives against Thymidylate Synthase (PDB: 1JU6)
| Compound | IC50 (µM) for TS Inhibition |
| 8a | 2.15 |
| 8b | 1.93 |
| 8c | 1.57 |
| 22 | 3.48 |
| 23 | 4.12 |
| 24 | 2.89 |
| This study highlights that the most potent anti-proliferative compounds also showed significant Thymidylate Synthase (TS) inhibitory activity.[4] |
Table 3: Docking of Thiouracil-Based Derivatives against Human DNA Topoisomerase II
| Compound | Binding Energy (kcal/mol) |
| 2H | -9.17 |
| 6H | -9.29 |
| 7H | -10.07 |
| 9H | -8.53 |
| Etoposide (Standard) | -9.29 |
| This study investigated thiouracil-based dihydroindeno pyrido pyrimidines.[5] |
Table 4: Docking of 2-Thiouracil Sulfonamide Derivatives against c-kit Protein Tyrosine Kinase
| Compound | Fitness Score (kJ/mol) |
| 3 | 65.13±0.17 |
| 4 | 67.31±0.21 |
| 5 | 68.12±0.19 |
| 6 | 66.45±0.28 |
| 7 | 67.98±0.31 |
| 8 | 68.54±0.25 |
| 9 | 69.55±0.39 |
| 10 | 67.88±0.33 |
| 11 | 68.21±0.27 |
| 12 | 66.99±0.24 |
| 13 | 67.55±0.29 |
| Compound 9 was identified as the most potent against CaCo-2 and MCF7 cell lines, which correlated with its high fitness score.[6] |
Experimental Protocols
The methodologies employed in the cited docking studies are detailed below to ensure reproducibility and provide a basis for future investigations.
Protocol 1: Docking of 5,5’-(Phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against Eg5
-
Software: Discovery Studio with the CDocker docking algorithm.
-
Target Protein: Human Kinesin Eg5. The efficiency of the docking protocol was validated by redocking the X-ray bound drug into the binding site of Eg5.[1]
-
Ligand Preparation: The 3D structures of the synthesized compounds were generated and optimized.
-
Protein Preparation: The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking and Analysis: The CDocker algorithm was used for the docking calculations. The binding affinities were calculated, and the interactions were visualized to understand the binding modes.[1]
Protocol 2: Docking of 6-Aryl-5-cyano Thiouracil Derivatives against Thymidylate Synthase
-
Target Protein: Thymidylate Synthase (PDB ID: 1JU6).[4]
-
Ligand and Protein Preparation: Standard preparation procedures were followed to prepare the ligand and protein structures for docking.
-
Docking Simulation: Molecular docking studies were performed to investigate the binding pattern of the designed compounds within the active site of the target protein.[4]
Protocol 3: Docking of Thiouracil Derivatives against Thyroid Peroxidase
-
Software: AutoDock Vina version 1.1.2.[7]
-
Target Protein: A three-dimensional structure of Thyroid Peroxidase (TPO) was obtained and prepared for docking.[7]
-
Ligand Preparation: The structure of Propylthiouracil (PTU) was optimized.
-
Grid Generation: A grid box was generated around the active site to define the search space for docking.[7]
-
Docking and Analysis: PTU was docked into the TPO active site, and multiple poses were generated. The best poses were selected based on their docking scores and visual inspection of the interactions using PyMOL.[7]
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the context of these comparative docking studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Benchmarking the performance of 6-Phenyl-2-thiouracil against other CDK inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent Cyclin-Dependent Kinase (CDK) inhibitors. While this guide was initially intended to benchmark the performance of 6-Phenyl-2-thiouracil, a thorough review of available scientific literature reveals no evidence of its activity as a CDK inhibitor. Existing research primarily identifies this compound as an antithyroid agent. Therefore, this guide will focus on a selection of well-characterized CDK inhibitors, offering a framework for evaluating and comparing their performance.
This publication will delve into the biochemical potency, cellular activity, and target selectivity of several key CDK inhibitors, including Palbociclib, Ribociclib, Abemaciclib, Flavopiridol, Roscovitine, and Dinaciclib. The provided data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.
Comparative Performance of CDK Inhibitors
The efficacy of a CDK inhibitor is determined by its potency against specific CDK-cyclin complexes and its broader selectivity profile across the kinome. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several prominent CDK inhibitors against various CDK subtypes. Lower IC50 values are indicative of higher potency.
| Inhibitor | CDK1/cyclin B (nM) | CDK2/cyclin E (nM) | CDK2/cyclin A (nM) | CDK4/cyclin D1 (nM) | CDK5/p25 (nM) | CDK6/cyclin D3 (nM) | CDK7/cyclin H (nM) | CDK9/cyclin T1 (nM) |
| Palbociclib | >10000 | >10000 | >10000 | 11 | - | 16 | >10000 | >10000 |
| Ribociclib | >1000 | - | - | 10 | - | 39 | - | - |
| Abemaciclib | - | - | - | 2 | - | 10 | - | 57 |
| Flavopiridol | 30 | 170 | - | 100 | - | - | 875 | 20-100 |
| Roscovitine | 650 | 700 | 700 | >100000 | 160 | >100000 | 490 | ~200-700 |
| Dinaciclib | 3 | 1 | - | 100 | 1 | - | - | 4 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.
Cellular Activity of CDK Inhibitors
The anti-proliferative activity of CDK inhibitors is a crucial measure of their potential therapeutic efficacy. This is often assessed using cell-based assays, such as the MTT assay, which measures the metabolic activity of viable cells. The following table provides a summary of the anti-proliferative IC50 values for various CDK inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Palbociclib | MCF-7 | Breast Cancer (ER+) | 0.02 - 0.08 |
| T-47D | Breast Cancer (ER+) | 0.04 - 0.1 | |
| MDA-MB-231 | Breast Cancer (ER-) | >10 | |
| Ribociclib | MCF-7 | Breast Cancer (ER+) | 0.1 - 0.4 |
| T-47D | Breast Cancer (ER+) | 0.2 - 0.6 | |
| MDA-MB-231 | Breast Cancer (ER-) | >10 | |
| Abemaciclib | MCF-7 | Breast Cancer (ER+) | 0.01 - 0.05 |
| T-47D | Breast Cancer (ER+) | 0.02 - 0.08 | |
| MDA-MB-231 | Breast Cancer (ER-) | 1 - 5 | |
| Roscovitine | Various | Various | ~15.2 (average) |
| Dinaciclib | A2780 | Ovarian Cancer | 0.004 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of CDK inhibitor performance. Below are representative protocols for a biochemical kinase assay and a cell proliferation assay.
In Vitro CDK Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a CDK-cyclin complex by measuring the amount of ADP produced, which is then converted into a luminescent signal.
Materials:
-
Recombinant human CDK/cyclin complex
-
Substrate peptide (e.g., a derivative of Retinoblastoma protein, Rb)
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the CDK/cyclin enzyme solution.
-
Add 2 µL of a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the effect of an inhibitor on the proliferation and viability of cancer cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
CDK Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of CDK4/6 and CDK2 in the G1/S phase transition of the cell cycle, a key pathway targeted by many CDK inhibitors.
In Vivo Comparative Analysis of 6-Phenyl-2-thiouracil: A Review of Non-Existent Antiviral Data
A comprehensive search of scientific literature and clinical trial databases reveals a significant gap in research regarding the in vivo antiviral properties of 6-Phenyl-2-thiouracil. Currently, there are no published comparative studies evaluating the efficacy of this compound against any standard antiviral drugs in living organisms.
While the broader class of thiouracil derivatives has been a subject of interest in medicinal chemistry for developing novel therapeutic agents, including those with potential antiviral activity, this compound itself has not been a focus of in vivo antiviral research. The existing body of research on this compound is predominantly centered on its well-established role as a bitter taste receptor agonist, specifically for the TAS2R38 gene, and its use in genetic and physiological studies of taste perception.
The absence of in vivo data means that critical parameters such as pharmacokinetics (absorption, distribution, metabolism, and excretion), optimal dosing, and potential toxicity of this compound in a living organism remain unknown in the context of viral infections. Standard antiviral drugs, on the other hand, have undergone rigorous in vivo testing and clinical trials to establish their efficacy and safety profiles.
Due to the lack of available scientific evidence, a comparative guide on the in vivo performance of this compound and standard antiviral drugs cannot be compiled. The scientific community has not pursued this specific compound for antiviral applications in vivo. Therefore, no data on its efficacy, experimental protocols for in vivo antiviral studies, or related signaling pathways can be provided. Future research would be required to first establish any in vitro antiviral activity for this compound and then, if promising, to investigate its potential in animal models. Without such foundational research, any comparison to standard antiviral drugs would be purely speculative.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Phenyl-2-thiouracil: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Phenyl-2-thiouracil, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes eye shields, gloves, and a type N95 (US) respirator or equivalent.[1][2][3] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[4][5] Do not eat, drink, or smoke when handling this product.[3][4][6] In case of a spill, sweep up the material, and place it in a suitable, closed container for disposal.[4] Prevent the chemical from entering drains.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[7][8] It is classified as a chemical that must be disposed of through an appropriate treatment and disposal facility.[4][5]
-
Waste Identification and Collection :
-
Labeling :
-
Storage :
-
Arranging for Disposal :
Note : A specific experimental protocol for the neutralization or deactivation of this compound prior to disposal was not identified in the available resources. Therefore, the recommended and compliant method of disposal is through a certified hazardous waste management service.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal (which is not permitted), was found. The general principle is that all quantities of this chemical waste must be managed as hazardous waste.
| Parameter | Value | Source |
| Disposal Route | Hazardous Waste Facility | [4][5] |
| Sewer/Trash Disposal | Not Permitted | [11][12][14] |
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. This compound =95 36822-11-4 [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 36822-11-4 Name: this compound [xixisys.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. acs.org [acs.org]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 9. vumc.org [vumc.org]
- 10. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
Personal protective equipment for handling 6-Phenyl-2-thiouracil
This guide provides crucial safety and logistical information for the handling and disposal of 6-Phenyl-2-thiouracil, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The recommended PPE includes dust masks (type N95 for the US or type P1 in the EU), eyeshields, and gloves.[2][3][4]
Eye and Face Protection:
-
Chemical splash goggles should be utilized when there is a risk of splashing.[5]
-
For tasks with minimal splash potential, safety glasses may be sufficient.[5]
-
It is crucial that eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection:
-
Handle the chemical with gloves that have been inspected before use.[1]
-
Disposable nitrile, latex, or vinyl gloves are generally suitable for incidental contact.[5]
-
Contaminated gloves must be disposed of according to good laboratory practices and applicable laws.[1]
-
Wear protective clothing or a lab coat to prevent skin exposure.[6] In situations with a higher risk of exposure, impervious gowns are recommended.[7][8]
Respiratory Protection:
-
In environments where dust formation is possible, a NIOSH-approved N95 or an EN 143 P1 dust mask should be worn.[1][2]
-
All respirators must be used in accordance with a comprehensive respiratory protection program.
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that safety showers and eyewash stations are readily accessible.[6]
Work Practices:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of damage.
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Decontaminate all work surfaces after use.
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Flush the eyes with water as a precaution.[1]
-
Ingestion: Rinse the mouth with water and seek immediate medical help.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste in suitable, closed, and clearly labeled containers.
-
Contaminated materials such as gloves, wipes, and disposable lab coats should be treated as hazardous waste.
Disposal Method:
-
Dispose of the chemical and its container at an approved waste disposal facility.[1]
-
Do not allow the product to enter drains or waterways.[1]
-
All disposal activities must be in accordance with local, state, and federal regulations. For general guidance, refer to resources on prudent laboratory practices.[9]
Disclaimer: This document provides a summary of safety and handling procedures. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound =95 36822-11-4 [sigmaaldrich.com]
- 3. This compound =95 36822-11-4 [sigmaaldrich.com]
- 4. This compound =95 36822-11-4 [sigmaaldrich.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
